Product packaging for 2,6-Difluoro-3-methylaniline(Cat. No.:CAS No. 144851-63-8)

2,6-Difluoro-3-methylaniline

Cat. No.: B1354943
CAS No.: 144851-63-8
M. Wt: 143.13 g/mol
InChI Key: ZMNJSSZHDRBGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Difluoro-3-methylaniline is a useful research compound. Its molecular formula is C7H7F2N and its molecular weight is 143.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F2N B1354943 2,6-Difluoro-3-methylaniline CAS No. 144851-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNJSSZHDRBGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566998
Record name 2,6-Difluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144851-63-8
Record name 2,6-Difluoro-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144851-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluoro-3-methylaniline (CAS: 144851-63-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and potential applications of 2,6-Difluoro-3-methylaniline, a key building block in modern medicinal chemistry.

Core Physicochemical Properties

This compound is a substituted aniline derivative with the chemical formula C7H7F2N.[1] Its structural characteristics, particularly the presence of two fluorine atoms ortho to the amino group, impart unique electronic properties that are of significant interest in the design of bioactive molecules.

PropertyValueSource
CAS Number 144851-63-8[1]
Molecular Formula C7H7F2N[1]
Molecular Weight 143.13 g/mol [2]
Predicted Boiling Point 170.9 ± 35.0 °C[3]
Predicted Density 1.229 ± 0.06 g/cm³[3]
Predicted pKa 1.94 ± 0.10[3]
Solubility Soluble in organic solvents.[3]
Physical State Not explicitly stated in literature; similar compounds are liquids.
Melting Point Not experimentally reported in the reviewed literature.

Spectroscopic Data

Safety and Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

GHS Pictograms:

alt text

Precautionary Statements:

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling should be conducted in a well-ventilated area or a chemical fume hood. For detailed precautionary measures, consult the material safety data sheet (MSDS) provided by the supplier.

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are privileged scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide range of pharmaceuticals. The unique substitution pattern of this compound makes it a valuable building block, particularly in the development of kinase inhibitors. The fluorine atoms can modulate the pKa of the aniline nitrogen, influence metabolic stability, and participate in favorable interactions with protein targets.

The following diagram illustrates a generalized synthetic workflow where this compound can be utilized as a starting material for the synthesis of complex, biologically active molecules such as kinase inhibitors.

G cluster_0 Synthetic Workflow A This compound (Starting Material) B Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) A->B Reactant C Functionalized Intermediate B->C Product D Further Synthetic Steps (e.g., cyclization, functional group manipulation) C->D Substrate E Complex Bioactive Molecule (e.g., Kinase Inhibitor) D->E Final Product

Generalized synthetic workflow utilizing this compound.

Experimental Protocols: A General Approach

While specific, detailed experimental protocols for reactions involving this compound are proprietary or not widely published, general methodologies for analogous anilines can be adapted. For instance, in a typical palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination), the following general steps would be followed:

Materials:

  • This compound

  • Aryl halide or triflate coupling partner

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

General Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.

  • Add the this compound and the aryl halide or triflate coupling partner.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the desired coupled product.

Note: Reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, must be optimized for each specific substrate combination to achieve the best results.

References

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-methylaniline from 1,2,3-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a multi-step synthetic pathway for the preparation of 2,6-difluoro-3-methylaniline, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available 1,2,3-trichlorobenzene. The synthesis involves a sequence of halogen exchange, selective reduction, amination, N-protection, directed ortho-metalation, methylation, and deprotection steps. This document provides detailed experimental protocols and quantitative data to facilitate the successful execution of this synthesis in a laboratory setting.

Synthetic Strategy Overview

The overall synthetic route is outlined below. The initial steps focus on the conversion of 1,2,3-trichlorobenzene to the key intermediate, 2,6-difluoroaniline. Subsequently, the aniline is protected, and the methyl group is introduced at the 3-position via a directed ortho-metalation strategy. Finally, deprotection affords the target molecule.

Synthesis_Workflow A 1,2,3-Trichlorobenzene B Mixture of 2,6-Difluorochlorobenzene and 2,3-Difluorochlorobenzene A->B Partial Fluorine Exchange C Mixture of 2,6-Difluorochlorobenzene and o-Difluorobenzene B->C Selective Reduction D 2,6-Difluoroaniline C->D Amination E N-Boc-2,6-difluoroaniline D->E N-Boc Protection F Lithiated N-Boc-2,6-difluoroaniline E->F Directed ortho- Lithiation G N-Boc-2,6-difluoro-3-methylaniline F->G Methylation H This compound G->H N-Boc Deprotection

Figure 1: Overall synthetic workflow from 1,2,3-trichlorobenzene to this compound.

Experimental Protocols and Data

Step 1: Partial Fluorine Exchange of 1,2,3-Trichlorobenzene

This step aims to replace two chlorine atoms of 1,2,3-trichlorobenzene with fluorine, yielding a mixture of difluorochlorobenzene isomers.

Experimental Protocol: A 600 mL Hastelloy C pressure reactor is charged with potassium fluoride (KF, 58 g, 1.0 mol), N-methylpyrrolidinone (NMP, 350 mL), and 1,2,3-trichlorobenzene (45.4 g, 0.25 mol). The reactor is sealed, pressure tested, and the reaction mixture is stirred at 270°C for 24 hours.[1] After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is subjected to distillation to isolate the mixture of difluorochlorobenzene isomers.

ParameterValueReference
Starting Material1,2,3-Trichlorobenzene[1]
ReagentsPotassium Fluoride (KF), N-Methylpyrrolidinone (NMP)[1]
Temperature270°C[1]
Reaction Time24 hours[1]
ProductMixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene[1]
Step 2: Selective Reduction of 2,3-Difluorochlorobenzene

The undesirable 2,3-difluorochlorobenzene isomer is selectively reduced to o-difluorobenzene, allowing for easier separation from the desired 2,6-difluorochlorobenzene.

Experimental Protocol: A 300 mL Hastelloy C pressure reactor is charged with the difluorochlorobenzene isomer mixture (50 g, 0.34 mol), N-ethyldiethanolamine (44.9 g, 0.34 mol), ethylene glycol (125 mL), and 10% palladium on carbon (Pd/C, 1.5 g). The reactor is sealed, pressurized with hydrogen to 200 psig, and the mixture is stirred at 100°C. Hydrogen is added as needed until uptake ceases (approximately 12 hours).[2] After cooling and venting, the catalyst is filtered off. The resulting solution is distilled to separate o-difluorobenzene (bp 90-92°C) from 2,6-difluorochlorobenzene (bp 134-138°C).[2]

ParameterValueReference
Starting MaterialMixture of 2,6- and 2,3-difluorochlorobenzene[2]
Catalyst10% Palladium on Carbon (Pd/C)[2]
Hydrogen SourceH₂ gas[2]
SolventEthylene Glycol[2]
Temperature100°C[2]
Pressure200 psig[2]
Reaction Time~12 hours[2]
Products2,6-Difluorochlorobenzene and o-Difluorobenzene[2]
Step 3: Amination of 2,6-Difluorochlorobenzene

The chloro substituent of 2,6-difluorochlorobenzene is replaced with an amino group to form 2,6-difluoroaniline.

Experimental Protocol: A 300 mL Hastelloy C Parr reactor is charged with 2,6-difluorochlorobenzene (13 g, 0.088 mol), cuprous oxide (Cu₂O, 1.3 g, 0.009 mol), and concentrated ammonium hydroxide (125 mL). The reactor is sealed, pressure tested, and then heated to 160°C with stirring for 42 hours.[3] After cooling and venting, the catalyst is filtered from the reaction mixture. The product, 2,6-difluoroaniline, can be isolated by extraction with an organic solvent (e.g., methylene chloride) followed by removal of the solvent.[2]

ParameterValueReference
Starting Material2,6-Difluorochlorobenzene[3]
ReagentsConcentrated Ammonium Hydroxide, Cuprous Oxide (Cu₂O)[3]
Temperature160°C[3]
Reaction Time42 hours[3]
Product2,6-Difluoroaniline[3]
Step 4: N-Boc Protection of 2,6-Difluoroaniline

The amino group of 2,6-difluoroaniline is protected with a tert-butyloxycarbonyl (Boc) group to facilitate the subsequent directed ortho-metalation.

Experimental Protocol: To a solution of 2,6-difluoroaniline in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) and a base such as triethylamine or 4-dimethylaminopyridine (DMAP) are added. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove the base and any byproducts, followed by drying and evaporation of the solvent to yield N-Boc-2,6-difluoroaniline.

ParameterValue
Starting Material2,6-Difluoroaniline
ReagentsDi-tert-butyl dicarbonate (Boc₂O), Triethylamine or DMAP
SolventTetrahydrofuran or Dichloromethane
TemperatureRoom Temperature
ProductN-Boc-2,6-difluoroaniline
Step 5: Directed ortho-Lithiation of N-Boc-2,6-difluoroaniline

A lithium atom is selectively introduced at the position ortho to the N-Boc directing group.

Experimental Protocol (Proposed): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of N-Boc-2,6-difluoroaniline in anhydrous tetrahydrofuran (THF) is cooled to -78°C. To this solution, sec-butyllithium (s-BuLi, 2.2 equivalents) is added dropwise, maintaining the temperature below -70°C. The reaction mixture is stirred at -78°C for 2-3 hours to ensure complete lithiation. The formation of the lithiated species can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.

ParameterValue
Starting MaterialN-Boc-2,6-difluoroaniline
Reagentsec-Butyllithium (s-BuLi)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature-78°C
Reaction Time2-3 hours
ProductLithiated N-Boc-2,6-difluoroaniline
Step 6: Methylation of the Lithiated Intermediate

The introduced lithium atom is quenched with a methylating agent to install the methyl group at the 3-position.

Experimental Protocol (Proposed): To the cold (-78°C) solution of the lithiated intermediate from the previous step, methyl iodide (CH₃I, 3.0 equivalents) is added dropwise. The reaction mixture is stirred at -78°C for 1-2 hours and then allowed to warm slowly to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude N-Boc-2,6-difluoro-3-methylaniline. The product can be purified by column chromatography on silica gel.

ParameterValue
Starting MaterialLithiated N-Boc-2,6-difluoroaniline
ReagentMethyl Iodide (CH₃I)
Temperature-78°C to Room Temperature
Reaction Time1-2 hours at -78°C, then overnight
ProductN-Boc-2,6-difluoro-3-methylaniline
Step 7: N-Boc Deprotection

The Boc protecting group is removed to yield the final product, this compound.

Experimental Protocol: The N-Boc-2,6-difluoro-3-methylaniline is dissolved in a suitable solvent such as methanol or dichloromethane. An excess of an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, is added. The reaction is stirred at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford this compound.[4][5]

ParameterValueReference
Starting MaterialN-Boc-2,6-difluoro-3-methylaniline[4][5]
ReagentsTrifluoroacetic Acid (TFA) or HCl[5]
SolventMethanol or Dichloromethane[4]
TemperatureRoom Temperature[4]
Reaction Time1-4 hours[4]
ProductThis compound

Signaling Pathways and Logical Relationships

The core of this synthetic strategy relies on the principles of directed ortho-metalation (DoM). The logic of this key step is illustrated in the following diagram.

DoM_Logic cluster_0 Directed ortho-Metalation and Methylation A N-Boc-2,6-difluoroaniline B Coordination of s-BuLi to Boc Group A->B + s-BuLi C ortho-Proton Abstraction B->C Proximity Effect D Lithiated Intermediate C->D E Electrophilic Quench with Methyl Iodide D->E + CH3I F N-Boc-2,6-difluoro-3-methylaniline E->F

Figure 2: Logical workflow of the directed ortho-metalation and methylation step.

This guide provides a comprehensive framework for the synthesis of this compound from 1,2,3-trichlorobenzene. The provided experimental protocols, based on established literature, offer a solid starting point for researchers. It is recommended that all reactions be carried out with appropriate safety precautions in a well-ventilated fume hood. Standard laboratory techniques for handling air- and moisture-sensitive reagents should be employed, particularly for the lithiation step.

References

Spectroscopic Data for 2,6-Difluoro-3-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a summary of available spectroscopic data for the compound 2,6-Difluoro-3-methylaniline (CAS No. 144851-63-8). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide aims to be a comprehensive resource, presenting data in a clear, structured format, detailing experimental methodologies, and illustrating the analytical workflow.

It is important to note that while a comprehensive search for experimental spectroscopic data was conducted, publicly available experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound are not readily accessible. Therefore, this guide presents predicted mass spectrometry data for the target compound and, for illustrative purposes, experimental NMR and IR data for the closely related compound, 2,6-Difluoroaniline.

Data Presentation

The following tables summarize the available spectroscopic data.

Mass Spectrometry (MS) Data for this compound (Predicted)

The following data represents the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

AdductPredicted m/z
[M+H]⁺144.06194
[M+Na]⁺166.04388
[M-H]⁻142.04738
[M+NH₄]⁺161.08848
[M+K]⁺182.01782
[M+H-H₂O]⁺126.05192
[M+HCOO]⁻188.05286
[M]⁺143.05411

Illustrative Spectroscopic Data for 2,6-Difluoroaniline

As a close structural analog, the experimental spectroscopic data for 2,6-Difluoroaniline (CAS No. 5509-65-9) is presented below for reference.

¹H NMR Data for 2,6-Difluoroaniline

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.89t2HAromatic CH
6.62dd2HAromatic CH
3.60s2HNH₂

¹³C NMR Data for 2,6-Difluoroaniline

Chemical Shift (ppm)Assignment
156.38 (d)C-F
142.57 (d)C-NH₂
116.10 (d)Aromatic CH
115.69 (d)Aromatic CH

Infrared (IR) Spectroscopy Data for 2,6-Difluoroaniline

Wavenumber (cm⁻¹)IntensityAssignment
3485StrongN-H stretch (asymmetric)
3395StrongN-H stretch (symmetric)
1625StrongN-H bend
1510StrongC=C stretch (aromatic)
1280StrongC-N stretch
1030StrongC-F stretch
770StrongC-H bend (out-of-plane)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. The acquisition parameters generally include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: For a solid sample, a small amount is typically dissolved in a suitable volatile solvent. The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization (Electron Ionization - EI): In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[2][3] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Structure Elucidation Sample Chemical Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups (Vibrational Modes) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for compound characterization.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,6-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methylaniline is a substituted aromatic amine of interest in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for predicting its interactions with biological targets and for the rational design of novel derivatives. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, drawing upon established principles of structural chemistry and computational analysis. Due to a lack of specific experimental data in the public domain for this exact molecule, this guide leverages data from analogous substituted anilines to infer its structural characteristics. General experimental and computational methodologies for determining such properties are also detailed.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. In this compound, the presence of two ortho-fluorine atoms to the amino group, along with a meta-methyl group, introduces significant steric and electronic effects that dictate its preferred three-dimensional arrangement. This guide explores these influences on the molecule's bond lengths, bond angles, and the rotational barrier of the amino group.

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms at positions 2 and 6, a methyl group at position 3, and an amino group at position 1.

Table 1: Predicted Molecular Geometry of this compound

ParameterPredicted Value RangeGeneral Comments
Bond Lengths (Å)
C-N1.39 - 1.41The C-N bond is expected to have some double bond character due to the delocalization of the nitrogen lone pair into the aromatic ring.
C-F1.34 - 1.36The C-F bond is strong and relatively short due to the high electronegativity of fluorine.
C-C (aromatic)1.38 - 1.40Typical aromatic C-C bond lengths.
C-CH₃1.50 - 1.52Standard single bond length between an sp² carbon of the ring and an sp³ carbon of the methyl group.
N-H~1.01Typical N-H bond length in an amino group.
C-H (aromatic)~1.08Standard aromatic C-H bond length.
C-H (methyl)~1.09Standard C-H bond length in a methyl group.
Bond Angles (°)
C2-C1-C6< 120°The presence of the bulky amino group and ortho-fluorine atoms may cause some distortion from the ideal 120° angle of an sp² hybridized carbon.
C1-C2-F~118-120°
C1-C6-F~118-120°
H-N-H~107-112°The amino group is expected to have a pyramidal geometry.
C1-N-H~110-115°
Dihedral Angles (°)
H-N-C1-C2VariableThis angle defines the conformation of the amino group relative to the ring and is discussed in the conformation section.

Conformation

The conformation of this compound is primarily determined by the rotation of the amino (-NH₂) and methyl (-CH₃) groups relative to the benzene ring.

Amino Group Conformation and Rotational Barrier

The two ortho-fluorine atoms impose a significant steric hindrance on the amino group, which is expected to influence its rotational barrier and preferred orientation. In aniline, the amino group is nearly planar with the benzene ring to maximize the delocalization of the nitrogen lone pair into the π-system. However, in 2,6-disubstituted anilines, steric clash between the amino protons and the ortho-substituents can force the amino group out of the plane of the ring.

This leads to a non-planar (pyramidal) geometry at the nitrogen atom and a higher barrier to rotation around the C-N bond. The rotational barrier is a critical parameter as it affects the molecule's flexibility and ability to adopt different conformations for receptor binding.

The diagram below illustrates the rotational pathway of the amino group.

G cluster_0 Amino Group Rotation Planar_TS Planar Transition State (Higher Energy) Ground_State_2 Non-planar Ground State (Staggered) Planar_TS->Ground_State_2 Rotation Ground_State_1 Non-planar Ground State (Staggered) Ground_State_1->Planar_TS Rotation

Caption: Rotational barrier of the amino group.

Methyl Group Conformation

The rotation of the methyl group is generally considered to have a much lower energy barrier compared to the amino group. The preferred conformation will likely involve staggering of the methyl C-H bonds with respect to the adjacent C-C bonds of the ring to minimize steric interactions.

Experimental and Computational Protocols

Determining the precise molecular structure and conformation of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies
  • X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and dihedral angles.

    • Protocol Outline:

      • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent.

      • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded.

      • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Gas-Phase Electron Diffraction: This technique is used to determine the structure of molecules in the gas phase, providing information free from crystal packing effects.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about through-space proximities of atoms, which helps in elucidating the preferred conformation in solution.

    • Vibrational Spectroscopy (FT-IR and FT-Raman): These techniques probe the vibrational modes of a molecule. By comparing experimental spectra with those predicted from computational models, one can gain insights into the molecular structure and bonding.[1][2]

The workflow for a combined experimental and computational structural analysis is depicted below.

G cluster_workflow Structural Analysis Workflow Synthesis Synthesis & Purification Crystallography X-ray Crystallography (Solid State Structure) Synthesis->Crystallography Spectroscopy NMR & Vibrational Spectroscopy (Solution/Gas Phase Info) Synthesis->Spectroscopy Analysis Combined Structural Analysis & Conformation Crystallography->Analysis Spectroscopy->Analysis Computation Computational Modeling (DFT Calculations) Computation->Analysis

Caption: Workflow for structural elucidation.

Computational Methodologies
  • Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for predicting the electronic structure and geometry of molecules.

    • Protocol Outline:

      • Model Building: An initial 3D structure of the molecule is built.

      • Geometry Optimization: The energy of the molecule is minimized with respect to the atomic coordinates to find the most stable structure. This provides optimized bond lengths, angles, and dihedrals.

      • Frequency Calculations: These calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra.

      • Conformational Search: The potential energy surface is scanned by systematically rotating rotatable bonds (like the C-N bond) to identify all stable conformers and the transition states between them, thus determining the rotational energy barriers.

Conclusion

While direct experimental data for this compound is scarce, a detailed understanding of its molecular structure and conformation can be inferred from the analysis of analogous compounds and through the application of robust computational chemistry methods. The steric and electronic effects of the di-ortho-fluoro and meta-methyl substituents are predicted to significantly influence the geometry of the amino group, leading to a non-planar conformation and a notable barrier to rotation. The methodologies outlined in this guide provide a framework for the detailed structural characterization of this and related molecules, which is essential for its application in drug discovery and materials science. Further experimental and theoretical studies are warranted to provide a more precise and quantitative picture of the structural landscape of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylaniline is a fluorinated aromatic amine that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the amino group and a methyl group, imparts specific reactivity and properties that are of interest in the development of novel pharmaceuticals and agrochemicals. The fluorine atoms can significantly influence the compound's pKa, lipophilicity, and metabolic stability, making it an attractive building block for medicinal chemists. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, based on available data.

Chemical Structure and Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 144851-63-8[1][2]
Molecular Formula C₇H₇F₂N[1][2]
Molecular Weight 143.13 g/mol [1][2]
InChI InChI=1S/C7H7F2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3[1][2]
InChIKey ZMNJSSZHDRBGNN-UHFFFAOYSA-N[1][2]
SMILES CC1=C(C(=C(C=C1)F)N)F[1]

Physical Properties

Precise experimental data for the physical properties of this compound is limited in publicly available literature. The following table summarizes predicted values obtained from computational models.

PropertyPredicted Value
Boiling Point 170.9 ± 35.0 °C[2]
Density 1.229 ± 0.06 g/cm³[2]
pKa 1.94 ± 0.10[2]
Solubility Soluble in organic solvents.[2]

Chemical Properties and Reactivity

Anilines are versatile chemical intermediates. The presence of the electron-withdrawing fluorine atoms at the ortho positions in this compound deactivates the aromatic ring towards electrophilic substitution and lowers the basicity of the amino group. However, the amino group can still undergo a variety of chemical transformations.

A general overview of the reactivity of substituted anilines is depicted in the following diagram:

G General Reactivity of Substituted Anilines subst_aniline Substituted Aniline (e.g., this compound) acylation Acylation (e.g., Acyl chloride, Anhydride) subst_aniline->acylation NH2 group reaction alkylation Alkylation (e.g., Alkyl halide) subst_aniline->alkylation NH2 group reaction diazotization Diazotization (NaNO2, HCl) subst_aniline->diazotization NH2 group reaction halogenation Halogenation (e.g., Br2) subst_aniline->halogenation Ring reaction nitration Nitration (HNO3, H2SO4) subst_aniline->nitration Ring reaction sulfonation Sulfonation (H2SO4) subst_aniline->sulfonation Ring reaction amide Amide acylation->amide sec_tert_amine Secondary/Tertiary Amine alkylation->sec_tert_amine diazonium Diazonium Salt diazotization->diazonium halo_aniline Halogenated Aniline halogenation->halo_aniline nitro_aniline Nitro Aniline nitration->nitro_aniline sulfonated_aniline Sulfonated Aniline sulfonation->sulfonated_aniline

Caption: General reactivity pathways for substituted anilines.

Experimental Protocols

G General Workflow for Synthesis and Characterization of a Substituted Aniline start Starting Material (e.g., Substituted Nitrobenzene) reduction Reduction of Nitro Group (e.g., Sn/HCl, H2/Pd-C) start->reduction workup Aqueous Work-up (Neutralization, Extraction) reduction->workup purification Purification (e.g., Distillation, Crystallization, Chromatography) workup->purification product Pure Substituted Aniline purification->product characterization Characterization product->characterization phys_prop Physical Property Determination product->phys_prop nmr NMR Spectroscopy (1H, 13C, 19F) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms mp Melting Point phys_prop->mp bp Boiling Point phys_prop->bp solubility Solubility phys_prop->solubility

Caption: A generalized experimental workflow for aniline synthesis and characterization.

Spectral Data

No experimentally obtained spectral data (NMR, IR, MS) for this compound has been identified in publicly accessible databases or literature. Characterization of this compound would typically involve:

  • ¹H NMR: To determine the number and environment of protons. The spectrum would be expected to show signals for the aromatic protons, the methyl group protons, and the amine protons.

  • ¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.

  • ¹⁹F NMR: This would be a crucial technique to confirm the presence and environment of the fluorine atoms.

  • IR Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine and C-F stretches.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Safety and Handling

This compound is classified as harmful. The following GHS hazard statements apply:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of bioactive molecules. While predicted data provides some insight into its physical properties, a full experimental characterization, particularly comprehensive spectral analysis, is needed for its definitive identification and to support its use in research and development. The information and general protocols provided in this guide serve as a foundational resource for scientists and researchers working with this compound.

References

A Comprehensive Technical Guide to 2,6-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,6-Difluoro-3-methylaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document consolidates its nomenclature, physicochemical properties, and available technical data to support research and development activities.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is fundamental for scientific communication and safety. This compound is known by several synonyms, all referring to the same molecular structure.

IUPAC Name: this compound[1]

Synonyms:

  • 2,6-Difluoro-3-methyl-aniline[1]

  • Benzenamine, 2,6-difluoro-3-methyl-[1]

  • 3-Amino-2,4-difluorotoluene

  • 2,6-Difluoro-m-toluidine

  • 2,6-Difluoro-3-methyl-phenylamine

The relationship between the IUPAC name and its various synonyms is illustrated in the diagram below.

Nomenclature of this compound IUPAC This compound (IUPAC Name) Syn1 2,6-Difluoro-3-methyl-aniline IUPAC->Syn1 Syn2 Benzenamine, 2,6-difluoro-3-methyl- IUPAC->Syn2 Syn3 3-Amino-2,4-difluorotoluene IUPAC->Syn3 Syn4 2,6-Difluoro-m-toluidine IUPAC->Syn4 Syn5 2,6-Difluoro-3-methyl-phenylamine IUPAC->Syn5

Caption: Relationship between the IUPAC name and synonyms.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, reaction optimization, and formulation. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₇H₇F₂NPubChem
Molecular Weight 143.13 g/mol PubChem[1]
Boiling Point 170.9 ± 35.0 °C (Predicted)ChemicalBook
Density 1.229 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 1.94 ± 0.10 (Predicted)ChemicalBook
CAS Number 144851-63-8PubChem[1]

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves the reduction of the corresponding nitro compound, 2,6-difluoro-3-methyl-nitrobenzene. This transformation is a standard procedure in organic synthesis.

General Protocol for Nitroarene Reduction:

  • Dissolution: Dissolve the nitroaromatic precursor in a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a hydrogenation catalyst, typically palladium on carbon (Pd/C), to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere. This can be achieved using a balloon filled with hydrogen for small-scale reactions or a Parr hydrogenator for larger scales and higher pressures.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography, distillation, or recrystallization to yield the desired aniline.

The workflow for a typical synthesis and purification process is depicted below.

General Synthetic Workflow Start Starting Material (2,6-difluoro-3-methyl-nitrobenzene) Reaction Reduction (e.g., H2, Pd/C) Start->Reaction Reagents Workup Filtration & Solvent Removal Reaction->Workup Crude Product Purification Column Chromatography or Distillation Workup->Purification Impure Product Product Pure Product (this compound) Purification->Product Isolated Product

Caption: A generalized workflow for synthesis.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, providing information on its purity and identity.

General GC-MS Protocol for Aniline Derivatives:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent, such as dichloromethane or ethyl acetate.

  • Injection: Inject an aliquot of the prepared sample into the GC-MS instrument.

  • Gas Chromatography: The sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar column like DB-5ms). A typical temperature program would start at a low temperature, ramp up to a higher temperature to ensure elution of the compound, and then hold.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum provides a molecular fingerprint that can be used for identification by comparison to a spectral library or by interpretation of the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound were not found, the expected spectra can be predicted based on its structure. ¹H NMR would show signals for the aromatic protons and the methyl group protons, with coupling patterns influenced by the fluorine atoms. ¹³C NMR would display distinct signals for each carbon atom, with carbon-fluorine couplings providing valuable structural information.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of this compound. For specific applications, further empirical studies are recommended.

References

A Guide to the Theoretical and Spectroscopic Analysis of 2,6-Difluoro-3-methylaniline for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to characterize 2,6-Difluoro-3-methylaniline, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. A thorough understanding of the structural and electronic properties of fluorinated scaffolds like this one is therefore critical for rational drug design.

This document outlines the standard computational and spectroscopic protocols for analyzing this compound. While direct, comprehensive studies on this specific molecule are not extensively published, this paper leverages established methodologies from closely related substituted anilines to provide a robust framework for researchers. The presented data is illustrative, based on typical results for analogous compounds, and serves as a template for data generation and analysis.

Molecular Structure and Computational Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for predicting the geometric and electronic properties of molecules before their synthesis or to interpret experimental data.

Caption: Ball-and-stick model of this compound.

Computational Methodology

The standard approach for theoretical analysis involves geometry optimization and frequency calculations using DFT. A popular and reliable method is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.[1][2][3]

The general workflow for these calculations is as follows:

G start Input Structure (this compound) opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No imaginary frequencies) freq->verify error Re-optimize or Adjust Method verify->error Failure analysis Analysis of Properties verify->analysis Success error->opt geom Optimized Geometry (Bond lengths, angles) analysis->geom spec Vibrational Spectra (IR, Raman) analysis->spec elec Electronic Properties (HOMO, LUMO, MEP) analysis->elec

Caption: Standard workflow for quantum chemical calculations.

Calculated Molecular Properties

The output of these calculations provides key insights into the molecule's characteristics. These parameters are crucial for understanding reactivity, stability, and intermolecular interactions.

Table 1: Calculated Geometrical Parameters (Illustrative)

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length C-N 1.395
C-F 1.350
C-C (Aromatic) 1.390 - 1.405
N-H 1.010
Bond Angle C-N-H 113.5
F-C-C 118.0

| Dihedral Angle| H-N-C-C | 15.0 |

Table 2: Calculated Electronic and Quantum Chemical Properties (Illustrative)

Property Value
Dipole Moment ~2.5 Debye
HOMO Energy -5.8 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 5.3 eV
Ionization Potential 5.8 eV
Electron Affinity 0.5 eV

| Global Hardness | 2.65 eV |

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a larger gap suggesting greater kinetic stability.[4] The molecular electrostatic potential (MEP) map, another key output, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding the prediction of interaction sites for drug-receptor binding.

Experimental Characterization Protocols

Spectroscopic analysis provides empirical data to validate theoretical models and confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire spectra using tetramethylsilane (TMS) as an internal standard (δ 0.00).

    • ¹³C NMR: Acquire proton-decoupled spectra to observe all unique carbon environments.

    • ¹⁹F NMR: Acquire proton-decoupled spectra, referencing to an external standard like CFCl₃ (δ 0.0).

Table 3: Predicted Chemical Shifts (¹H, ¹³C, ¹⁹F NMR) - Illustrative

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity / Coupling
¹H NH₂ 3.5 - 4.5 Broad singlet
Aromatic H 6.7 - 7.2 Multiplet
CH₃ 2.1 - 2.3 Singlet or fine multiplet
¹³C C-N 145 - 150
C-F 150 - 155 Doublet (¹JCF)
C-CH₃ 120 - 125
CH₃ 15 - 20

| ¹⁹F | C-F | -120 to -140 | Multiplet |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Protocol:

    • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl).

    • Instrumentation: Record the spectrum on an FTIR spectrometer, typically over the range of 4000–400 cm⁻¹.

    • Analysis: Compare the experimental vibrational frequencies with the theoretically calculated (and scaled) frequencies to assign the fundamental vibrational modes.[3][5]

Table 4: Key Infrared (IR) Absorption Frequencies (Illustrative)

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretching 3300 - 3500
Amine (N-H) Bending (Scissoring) 1580 - 1650
Aromatic Ring (C=C) Stretching 1450 - 1600
Carbon-Fluorine (C-F) Stretching 1100 - 1400

| Methyl (C-H) | Stretching | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic system.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

    • Instrumentation: Record the absorption spectrum over a range of approximately 200–400 nm.

    • Analysis: The position of the maximum absorption (λmax) is characteristic of the electronic structure. For halogenated anilines, λmax is typically observed in the 280-320 nm range.

Application in Drug Discovery

Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs, particularly as core components of kinase inhibitors. The theoretical and experimental data gathered for this compound are critical for its application as a building block in drug design.

cluster_0 Drug Design & Synthesis cluster_1 Biological System aniline This compound (Building Block) synthesis Chemical Synthesis aniline->synthesis drug Kinase Inhibitor (Candidate Drug) synthesis->drug receptor Kinase ATP Binding Site drug->receptor Binds & Inhibits pathway Downstream Signaling receptor->pathway Phosphorylation atp ATP atp->receptor Blocked response Cellular Response (e.g., Proliferation) pathway->response

Caption: Role of an aniline-derived inhibitor in a kinase pathway.

The calculated properties, such as the MEP, can inform how the molecule will dock into a receptor's binding site. The HOMO-LUMO gap provides insight into its potential for metabolic reactions. Experimental data confirms the structure and purity of the synthesized inhibitors, which is a prerequisite for reliable biological testing.

References

Commercial Availability and Synthetic Pathways of 2,6-Difluoro-3-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylaniline is a substituted aniline derivative that holds significance as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring two fluorine atoms ortho to the amino group and a methyl group, imparts unique physicochemical properties that are of interest in the design of novel bioactive compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed examination of a plausible synthetic route with experimental protocols, and a discussion of its potential applications in drug development based on the utility of analogous structures.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. The purity levels and available quantities vary, and pricing is often subject to inquiry. A summary of key suppliers is provided in the table below to facilitate procurement for research and development purposes.

SupplierPurityAvailable QuantitiesPrice (USD)CAS Number
AOBChem[1]95%5g, 10g, 25g, 100g$212 (5g), $360 (10g), $709 (25g), $2,240 (100g)144851-63-8
Fluoropharm[2]≥ 98%InquiryInquiry144851-63-8
ChemicalBook[3]95% - 98%1g, 5g, 10g, 100g, 500g, 1kg, 50KGInquiry144851-63-8
MySkinRecipes[4]≥ 95%InquiryInquiry144851-63-8

Synthetic Pathway and Experimental Protocols

While specific proprietary synthesis methods for this compound are not always publicly disclosed, a common and logical approach for the preparation of substituted anilines is through the reduction of the corresponding nitroaromatic compound.[5] This retro-synthetic analysis suggests that 2,6-difluoro-3-nitro-toluene would be a suitable precursor.

Proposed Synthesis Workflow

The following diagram illustrates a plausible two-step synthesis of this compound, starting from a commercially available toluene derivative.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 2,6-Difluorotoluene Nitrating_Agent HNO3 / H2SO4 Start->Nitrating_Agent Electrophilic Aromatic Substitution Intermediate 2,6-Difluoro-3-nitrotoluene Nitrating_Agent->Intermediate Reducing_Agent SnCl2·2H2O / Ethanol or H2 / Pd/C Intermediate->Reducing_Agent Nitro Group Reduction Product This compound Reducing_Agent->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the key transformations illustrated above. These are based on established methods for the synthesis of substituted anilines and should be adapted and optimized for the specific substrate.[5]

Step 1: Nitration of 2,6-Difluorotoluene

Objective: To introduce a nitro group at the 3-position of 2,6-difluorotoluene.

Materials:

  • 2,6-Difluorotoluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 2,6-difluorotoluene to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2,6-difluorotoluene in sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2,6-difluoro-3-nitrotoluene.

  • Purify the crude product by column chromatography or distillation.

Step 2: Reduction of 2,6-Difluoro-3-nitrotoluene

Objective: To reduce the nitro group of 2,6-difluoro-3-nitrotoluene to an amino group.

Method A: Using Tin(II) Chloride

Materials:

  • 2,6-Difluoro-3-nitrotoluene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Sodium hydroxide solution (e.g., 2M)

  • Ethyl acetate

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Methodology:

  • Dissolve 2,6-difluoro-3-nitrotoluene in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate to the solution.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add ethyl acetate to the residue and basify the mixture with a sodium hydroxide solution to precipitate tin salts.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield crude this compound.

  • Purify the product by column chromatography or distillation.

Method B: Catalytic Hydrogenation

Materials:

  • 2,6-Difluoro-3-nitrotoluene

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Methanol or Ethanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Hydrogen gas (H₂)

  • Celite

Methodology:

  • Dissolve 2,6-difluoro-3-nitrotoluene in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Carefully add a catalytic amount of Pd/C to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

  • Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

  • Further purification can be achieved by distillation or column chromatography if necessary.

Role in Drug Development and Logical Relationships

Substituted anilines are privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceuticals.[] The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of bioactive molecules.

The logical relationship in its application in drug discovery follows a hierarchical progression from a basic building block to a complex, biologically active molecule.

G Building_Block This compound Intermediate Substituted Scaffolds (e.g., quinazolines, pyrimidines) Building_Block->Intermediate Chemical Synthesis (e.g., condensation, cross-coupling) API Active Pharmaceutical Ingredient (API) Intermediate->API Further Functionalization & Optimization Drug_Product Formulated Drug Product API->Drug_Product Formulation with Excipients

References

An In-Depth Technical Guide to the Safety, Handling, and Storage of 2,6-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2,6-Difluoro-3-methylaniline (CAS No: 144851-63-8), a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1] Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is an aromatic amine distinguished by a fluorine atom and a methyl group on its benzene ring.[1] These substitutions enhance its reactivity, making it a valuable component in electrophilic aromatic substitution reactions for creating complex molecules.[1]

Table 1: Chemical Identifiers and Physical Properties

Property Value Source
IUPAC Name This compound [2]
CAS Number 144851-63-8 [2][3]
Molecular Formula C₇H₇F₂N [2][3]
Molecular Weight 143.13 g/mol [2]
Appearance Colorless to light yellow to red clear liquid [1]
Boiling Point 170.9±35.0 °C (Predicted) [4]
Density 1.229±0.06 g/cm³ (Predicted) [4]
pKa 1.94±0.10 (Predicted) [4]

| Solubility | Soluble in organic solvents |[4] |

Hazard Identification and Toxicology

This chemical is classified as harmful and requires careful handling to avoid exposure. The primary hazards are associated with acute toxicity through multiple routes and severe irritation.

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed[2]
Acute Toxicity, Dermal 4 H312: Harmful in contact with skin[2]
Acute Toxicity, Inhalation 4 H332: Harmful if inhaled[2]
Skin Corrosion/Irritation 2 H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation[2]

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Potential Health Effects:

  • Inhalation: Harmful if inhaled, causing respiratory tract irritation.[5] Symptoms may include dizziness, drowsiness, headache, and shortness of breath.[5]

  • Skin Contact: Harmful if absorbed through the skin, causing skin irritation.[2][5]

  • Eye Contact: Causes serious eye irritation.[2][5]

  • Ingestion: Harmful if swallowed and may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[5]

  • Chronic Exposure: Like other anilines, repeated exposure may lead to methemoglobinemia, characterized by cyanosis (bluish skin), headache, weakness, and dizziness due to deficient oxygenation of the blood.[5]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize risk. This involves using the chemical in well-ventilated areas, preventing static discharge, and storing it away from incompatible materials.

Handling Procedures
  • Work under a chemical fume hood to avoid inhalation of vapors.[6]

  • Wear appropriate personal protective equipment (PPE) as detailed in Section 4.[7]

  • Use spark-proof tools and explosion-proof equipment to prevent ignition.[6][8]

  • Ground and bond containers when transferring material to prevent static discharge.[5][8]

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

  • Wash hands thoroughly after handling.[7]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][9][10]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[6][8]

  • Store locked up.[7][11]

  • Store at 2-8°C, protected from light.[4]

  • Incompatible Materials: Isolate from oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[6][8]

Workflow for Safe Handling and Storage

G start Start: Receive Chemical check_sds Review Safety Data Sheet (SDS) start->check_sds prep_area Prepare Handling Area (Fume Hood, Grounding) check_sds->prep_area don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle Handle Chemical (Use Spark-Proof Tools) don_ppe->handle store Store Chemical handle->store cleanup Clean Work Area & Remove PPE handle->cleanup storage_conditions Conditions: - Tightly Closed Container - Cool, Dry, Ventilated - Away from Incompatibles - 2-8°C, Locked Up store->storage_conditions store->cleanup end End cleanup->end

Caption: Workflow for the safe handling and storage of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The selection should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should be used where there is a significant splash potential.[12][13]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[9][10] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[10]

    • Body Protection: Wear fire/flame-resistant and impervious clothing, such as a lab coat or coveralls, to prevent skin contact.[9][10]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[9][10] For high concentrations or emergencies, a self-contained breathing apparatus (SCBA) is required.[5]

Hazard-PPE Relationship Diagram

G cluster_hazards Chemical Hazards cluster_ppe Required Personal Protective Equipment (PPE) H332 Inhalation Hazard (H332, H335) respirator Respirator / Fume Hood H332->respirator H312 Skin Hazard (H312, H315) gloves Impermeable Gloves H312->gloves clothing Protective Clothing H312->clothing H319 Eye Hazard (H319) goggles Safety Goggles / Face Shield H319->goggles H302 Ingestion Hazard (H302) hygiene No Eating/Drinking Wash Hands H302->hygiene G exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion step_inhale1 Move to Fresh Air inhalation->step_inhale1 step_skin1 Remove Contaminated Clothing skin->step_skin1 step_eye1 Rinse with Water for 15+ min eye->step_eye1 step_ingest1 Rinse Mouth with Water ingestion->step_ingest1 step_inhale2 Provide Oxygen or Artificial Respiration (No Mouth-to-Mouth) step_inhale1->step_inhale2 medical Seek Immediate Medical Attention step_inhale2->medical step_skin2 Wash with Soap & Water for 15+ min step_skin1->step_skin2 step_skin2->medical step_eye2 Remove Contact Lenses (If possible) step_eye1->step_eye2 step_eye2->medical step_ingest2 DO NOT Induce Vomiting step_ingest1->step_ingest2 step_ingest2->medical G spill Spill Detected ppe 1. Don Full PPE spill->ppe ignition 2. Remove Ignition Sources & Ensure Ventilation ppe->ignition contain 3. Contain Spill (Prevent Spread, Cover Drains) ignition->contain absorb 4. Absorb with Inert Material (Sand, Vermiculite) contain->absorb collect 5. Collect into Sealed Container (Use Non-Sparking Tools) absorb->collect dispose 6. Dispose of as Hazardous Waste collect->dispose decon 7. Decontaminate Area & PPE dispose->decon end End decon->end

References

Methodological & Application

Application Notes: 2,6-Difluoro-3-methylaniline as a Versatile Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylaniline is a valuable and strategically important building block in medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the amino group and a methyl group, imparts desirable physicochemical properties to the resulting drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, while the methyl group can provide steric hindrance to modulate selectivity and improve pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on the clinical candidate AZD2811 (Barasertib), a selective Aurora B kinase inhibitor.

Application in the Synthesis of AZD2811 (Barasertib)

AZD2811 is the active metabolite of the prodrug AZD1152 and a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] Overexpression of Aurora B is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. The synthesis of AZD2811 and its analogs utilizes this compound as a key scaffold component to introduce the difluorinated phenyl ring, which is crucial for its potent inhibitory activity.

Quantitative Data: Biological Activity of AZD2811

The incorporation of the this compound moiety contributes to the high potency and selectivity of AZD2811. Below is a summary of its in vitro activity.

Target/Cell LineAssay TypeIC50 / Ki (nM)Reference
Aurora B KinaseCell-free assay0.37 (IC50)
Aurora A KinaseCell-free assay1369 (Ki)[1]
HCT-116 (Colon Cancer)Cell viability~20[3]
SW620 (Colorectal Cancer)Histone H3 PhosphorylationPotent Inhibition[4]
HL-60 (Leukemia)Not specifiedPotent Inhibition[1]
SCLC Cell LinesGrowth InhibitionVaries (sensitive <100)[5]
DLBCL Cell LinesCell Proliferation<10 to >100[3]

Signaling Pathway and Mechanism of Action

AZD2811 exerts its anticancer effects by inhibiting Aurora B kinase, a critical component of the chromosomal passenger complex. This inhibition disrupts several key mitotic processes, leading to mitotic catastrophe and ultimately, apoptosis.

AZD2811_Mechanism_of_Action cluster_drug Drug Action cluster_pathway Cellular Pathway AZD2811 AZD2811 (from this compound) AuroraB Aurora B Kinase AZD2811->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation Spindle Mitotic Spindle Assembly AuroraB->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis Spindle->Cytokinesis Polyploidy Polyploidy / Endoreduplication Spindle->Polyploidy Defects lead to Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to Polyploidy->Apoptosis

Mechanism of Action of AZD2811

Experimental Protocols

The synthesis of pyrazoloquinazoline-based Aurora B kinase inhibitors like AZD2811 involves a multi-step process. The following protocols are based on established methodologies for the synthesis of this class of compounds and illustrate the integration of this compound.[6]

Protocol 1: Synthesis of a Key Pyrazoloquinazoline Intermediate

This protocol outlines the general synthetic workflow for creating the core scaffold of kinase inhibitors derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis Workflow cluster_analysis Analysis and Testing start Start: this compound + Pyrazole Intermediate step1 Step 1: Condensation Reaction (e.g., Buchwald-Hartwig amination) start->step1 step2 Step 2: Cyclization to form Pyrazoloquinazoline Core step1->step2 step3 Step 3: Functional Group Interconversion/Side Chain Attachment step2->step3 product Final Product: (e.g., AZD2811 analog) step3->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization testing Biological Testing (Kinase Assay, Cell Viability) characterization->testing

References

Application Notes and Protocols: Synthetic Routes to Novel Compounds Using 2,6-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of novel compounds utilizing 2,6-difluoro-3-methylaniline as a key starting material. The protocols focus on the preparation of potent and selective kinase inhibitors, highlighting the utility of this aniline derivative in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of bioactive molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the amino group and a methyl group, influences its reactivity and the properties of the resulting compounds. This document outlines the synthesis of a notable kinase inhibitor, Futibatinib (TAS-120), a highly selective, irreversible FGFR1-4 inhibitor, starting from this compound.

Synthesis of Futibatinib (TAS-120)

Futibatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. The following protocol details a key step in its synthesis, the Buchwald-Hartwig amination, which couples this compound with a pyrimidine core.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with a chlorinated pyrimidine derivative, a crucial step in the synthesis of the core structure of Futibatinib.

Materials:

  • This compound

  • 4-chloro-5-ethynyl-2,6-diaminopyrimidine (or a suitable precursor)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction vessel, add 4-chloro-5-ethynyl-2,6-diaminopyrimidine (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2,6-difluoro-3-methylphenyl)-5-ethynyl-2,6-diaminopyrimidine.

Quantitative Data Summary
Starting MaterialReagentProductYield (%)Purity (%)
4-chloro-5-ethynyl-2,6-diaminopyrimidineThis compoundN-(2,6-difluoro-3-methylphenyl)-5-ethynyl-2,6-diaminopyrimidine75-85>95

Note: Yields and purity are dependent on specific reaction conditions and purification methods. The above data is representative.

Further Synthetic Transformations

The resulting N-arylpyrimidine can be further elaborated to synthesize Futibatinib. This typically involves a Sonogashira coupling to introduce a substituted alkyne at the 5-position, followed by cyclization and subsequent functional group manipulations to install the acrylamide "warhead" responsible for the irreversible binding to the FGFR kinase.

Visualizing the Synthetic Pathway

The following diagram illustrates the key Buchwald-Hartwig amination step in the synthesis of the Futibatinib core.

Buchwald_Hartwig_Amination cluster_conditions Reaction Conditions reagent1 This compound product N-(2,6-difluoro-3-methylphenyl)-5-ethynyl-2,6-diaminopyrimidine reagent1->product Buchwald-Hartwig Amination reagent2 4-chloro-5-ethynyl-2,6-diaminopyrimidine reagent2->product conditions Pd(OAc)₂, Xantphos Cs₂CO₃, Dioxane, 100 °C

Caption: Key Buchwald-Hartwig amination step.

Signaling Pathway Context

Futibatinib targets the FGFR signaling pathway, which, when aberrantly activated, can drive the growth and proliferation of various cancers. The following diagram provides a simplified overview of this pathway.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Activates Futibatinib Futibatinib Futibatinib->FGFR Irreversibly Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis

Caption: Simplified FGFR signaling pathway and inhibition by Futibatinib.

Conclusion

This compound serves as a critical precursor in the synthesis of complex, biologically active molecules like Futibatinib. The methodologies presented here provide a framework for researchers to explore the synthesis of novel kinase inhibitors and other potential therapeutic agents. The unique electronic properties imparted by the fluorine and methyl substituents make this aniline a versatile tool in the design of next-generation pharmaceuticals.

Application of 2,6-Difluoro-3-methylaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Difluoro-3-methylaniline is a fluorinated aromatic amine that serves as a key building block in the synthesis of specialized agrochemicals. Its unique substitution pattern, featuring two ortho-fluorine atoms and a methyl group, imparts specific physicochemical properties to the resulting active ingredients, influencing their biological activity, metabolic stability, and environmental fate. In agrochemical research, this intermediate is particularly valuable for the development of novel fungicides and herbicides, contributing to the creation of crop protection agents with enhanced efficacy and targeted modes of action.

Application in Fungicide Synthesis

A notable application of this compound is in the synthesis of potent triazole fungicides. One such example is the fungicide N-(1-(2,6-difluoro-3-methylphenyl)-2-(1,2,4-triazol-1-yl)ethyl)picolinamide. This compound has demonstrated significant fungicidal activity against a range of plant pathogens.

Synthetic Pathway

The synthesis of N-(1-(2,6-difluoro-3-methylphenyl)-2-(1,2,4-triazol-1-yl)ethyl)picolinamide from this compound proceeds through a multi-step pathway. The general workflow involves the formation of a key intermediate, an α-bromoacetophenone derivative, which is then subjected to reduction, triazole substitution, and final amidation to yield the target fungicide.

Synthesis_Workflow A This compound B Friedel-Crafts Acylation (Bromoacetyl bromide, AlCl3) A->B C 2-Bromo-1-(2,6-difluoro-3- methylphenyl)ethan-1-one B->C D Reduction (NaBH4) C->D E 2-Bromo-1-(2,6-difluoro-3- methylphenyl)ethan-1-ol D->E F Triazole Substitution (1,2,4-Triazole, NaH) E->F G 1-(2,6-Difluoro-3-methylphenyl)-2- (1,2,4-triazol-1-yl)ethan-1-ol F->G H Thionyl Chloride Treatment G->H I 1-(1-Chloro-2-(2,6-difluoro-3-methylphenyl) ethyl)-1H-1,2,4-triazole H->I J Azidation & Reduction (NaN3, then H2/Pd-C) I->J K 1-(2,6-Difluoro-3-methylphenyl)-2- (1,2,4-triazol-1-yl)ethan-1-amine J->K L Amidation (Picolinoyl chloride) K->L M N-(1-(2,6-difluoro-3-methylphenyl)-2- (1,2,4-triazol-1-yl)ethyl)picolinamide (Target Fungicide) L->M Signaling_Pathway cluster_Fungus Fungal Cell AcetylCoA Acetyl-CoA Ergosterol_Pathway Ergosterol Biosynthesis Pathway AcetylCoA->Ergosterol_Pathway Lanosterol Lanosterol Ergosterol_Pathway->Lanosterol CYP51 C14-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Disruption Membrane Disruption & Fungal Cell Death Ergosterol->Disruption Membrane->Disruption Leads to Fungicide Triazole Fungicide (derived from this compound) Fungicide->CYP51 Inhibition

Application Notes and Protocols: Derivatization of 2,6-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the key derivatization reactions of the amino group in 2,6-Difluoro-3-methylaniline. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the strategic placement of its fluorine and methyl substituents, which can significantly influence molecular conformation, lipophilicity, and metabolic stability. The derivatization of its primary amino group opens up a vast chemical space for the synthesis of novel pharmaceutical intermediates and active ingredients.

The following sections detail protocols for N-Acylation, N-Alkylation, and Diazotization reactions, which are fundamental transformations for this class of compounds.

N-Acylation: Synthesis of Amides

Application Note

N-Acylation is a robust and widely used reaction to convert primary anilines into stable amide derivatives. This transformation is fundamental in drug development for several reasons. The resulting amide bond is a key structural motif in a vast number of commercial drugs. Converting the basic amino group to a neutral amide can drastically alter the physicochemical properties of a molecule, such as its solubility, pKa, and ability to act as a hydrogen bond donor. This modification is often employed to improve oral bioavailability, modulate target binding affinity, or protect the amino group during subsequent synthetic steps. For this compound, acylation leads to precursors for various biologically active compounds, including kinase inhibitors and anti-inflammatory agents.

Experimental Protocol: Synthesis of N-(2,6-difluoro-3-methylphenyl)acetamide

This protocol describes a standard procedure for the acylation of this compound using acetyl chloride in the presence of a mild base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2,6-difluoro-3-methylphenyl)acetamide.

Quantitative Data Summary
ParameterValue
Starting MaterialThis compound
ReagentAcetyl Chloride
BaseTriethylamine
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield>90% (after purification)

Reaction Diagram

G cluster_reactants Reactants cluster_product Product r1 This compound r2 Acetyl Chloride reagents Triethylamine DCM, 0 °C to RT r1->reagents p1 N-(2,6-difluoro-3-methylphenyl)acetamide

Caption: N-Acylation of this compound.

N-Alkylation: Synthesis of Secondary Amines

Application Note

N-alkylation introduces an alkyl group onto the nitrogen atom of the aniline, converting it into a secondary or tertiary amine. This modification is crucial in medicinal chemistry for fine-tuning a drug candidate's properties. Alkylation can increase basicity, alter lipophilicity, and introduce new vectors for interaction with biological targets. For instance, the introduction of a methyl group (N-methylation) is a common strategy in lead optimization to enhance membrane permeability and metabolic stability. Reductive amination is a preferred method for mono-alkylation, offering high yields and avoiding the over-alkylation often seen with alkyl halides.

Experimental Protocol: Synthesis of 2,6-Difluoro-N,3-dimethylaniline via Reductive Amination

This protocol describes the mono-N-methylation of this compound using formaldehyde as the carbonyl source and sodium triacetoxyborohydride as a mild reducing agent.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE, add formaldehyde (1.5 eq) followed by acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine or iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2,6-Difluoro-N,3-dimethylaniline.

Quantitative Data Summary
ParameterValue
Starting MaterialThis compound
ReagentsFormaldehyde, Sodium triacetoxyborohydride
Solvent1,2-Dichloroethane (DCE)
AdditiveAcetic Acid
TemperatureRoom Temperature
Reaction Time12 - 24 hours
Typical Yield75-85%

Reaction Workflow Diagram

G start Dissolve Aniline in DCE add_reagents Add Formaldehyde and Acetic Acid start->add_reagents stir1 Stir for 1h at RT (Imine Formation) add_reagents->stir1 add_stab Add STAB (portion-wise) stir1->add_stab stir2 Stir for 12-24h at RT (Reduction) add_stab->stir2 quench Quench with Sat. NaHCO3 stir2->quench extract Extract with DCM quench->extract purify Dry, Concentrate, and Purify extract->purify product Pure Secondary Amine purify->product G cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction aniline This compound reagents1 NaNO2, HBr 0-5 °C aniline->reagents1 diazonium Aryl Diazonium Bromide (Intermediate) reagents1->diazonium reagents2 CuBr ~60 °C diazonium->reagents2 product 2-Bromo-1,3-difluoro-6-methylbenzene reagents2->product

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of 2,6-difluoro-3-methylaniline in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The inclusion of two fluorine atoms ortho to the amino group, along with a methyl group, imparts unique electronic and steric properties that can influence the biological activity and pharmacokinetic profile of the resulting molecules.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions generally follow a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, and Sonogashira-type reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination. The choice of ligand, base, and solvent is crucial for optimizing the reaction outcome.

Below is a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) or Amine Coordination/Deprotonation PdII->Transmetal ArPdR Ar-Pd(II)-R(L_n) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] In the context of this compound, this reaction is used to couple the aniline with various aryl or heteroaryl halides to synthesize N-aryl derivatives, which are common scaffolds in kinase inhibitors.

Application Note:

The N-arylation of this compound provides access to a range of substituted diarylamines. The fluorine atoms adjacent to the amino group can influence the dihedral angle between the aromatic rings and participate in hydrogen bonding interactions with biological targets. The methyl group provides a steric and electronic perturbation that can be crucial for target selectivity.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine Aryl Halide, This compound, Base, and Solvent start->reagents degas Degas Mixture reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat Reaction (e.g., 80-110 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench and Extract cool->quench purify Purify by Chromatography quench->purify end Isolated Product purify->end

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Materials:

  • Aryl or heteroaryl halide (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Degas the solution by bubbling with the inert gas for 10-15 minutes.

  • In a separate vial, mix the palladium catalyst and the phosphine ligand, and then add this mixture to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromopyrimidinePd₂(dba)₃ / XPhosCs₂CO₃Dioxane10012~85
2-ChloropyridinePd(OAc)₂ / RuPhosK₃PO₄Toluene11016~78
4-IodotoluenePd₂(dba)₃ / XPhosNaOtBuToluene908~92

Note: The data in this table is representative and compiled from general knowledge of Buchwald-Hartwig reactions on similar substrates. Actual yields may vary.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[2][3] For derivatives of this compound, this reaction is typically employed by first halogenating the aniline (e.g., at the 4-position) and then coupling it with an aryl or heteroaryl boronic acid or ester.

Application Note:

Suzuki-Miyaura coupling of halogenated this compound derivatives is a key step in the synthesis of many kinase inhibitors. The resulting biaryl structures are prevalent in molecules that target the ATP-binding site of kinases. The difluoro-methylaniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol assumes the starting material is a halogenated derivative of this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine Halogenated Aniline, Boronic Acid/Ester, Base, and Solvent start->reagents degas Degas Mixture reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat Reaction (e.g., 80-100 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench and Extract cool->quench purify Purify by Chromatography quench->purify end Isolated Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • In a reaction vessel, combine the halogenated aniline derivative, the boronic acid/ester, and the base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (and ligand, if not using a pre-catalyst).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

Halogenated AnilineBoronic Acid/EsterCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-2,6-difluoro-3-methylanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~88
4-Iodo-2,6-difluoro-3-methylanilinePyridine-3-boronic acidPdCl₂(dppf)Cs₂CO₃DMF1008~82
4-Bromo-2,6-difluoro-3-methylaniline4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/EtOH/H₂O8516~90

Note: The data in this table is representative and compiled from general knowledge of Suzuki-Miyaura reactions on similar substrates. Actual yields may vary.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] Similar to the Suzuki coupling, a halogenated derivative of this compound is required as the starting material.

Application Note:

The introduction of an alkynyl group via Sonogashira coupling provides a rigid linker that can be used to probe deeper into protein binding pockets. The resulting arylalkynes are also valuable intermediates for further transformations, such as the synthesis of heterocycles.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline for the copper-cocatalyzed Sonogashira reaction.

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) salt (e.g., CuI, 1-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add the halogenated aniline derivative, palladium catalyst, and copper(I) salt.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data:

Halogenated AnilineTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Iodo-2,6-difluoro-3-methylanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF256~95
4-Bromo-2,6-difluoro-3-methylaniline1-HexynePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHDMF5012~80
4-Iodo-2,6-difluoro-3-methylanilineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF254~98

Note: The data in this table is representative and compiled from general knowledge of Sonogashira couplings on similar substrates. Actual yields may vary.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][6] A halogenated derivative of this compound is used as the aryl halide component.

Application Note:

The Heck reaction provides a means to introduce vinyl groups onto the this compound scaffold. These vinylic products can serve as precursors for a variety of other functional groups or be incorporated into larger conjugated systems relevant to materials science and medicinal chemistry.

Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Alkene (e.g., butyl acrylate, styrene, 1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq)

  • Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • In a pressure tube, combine the halogenated aniline, palladium catalyst, phosphine ligand, and base.

  • Add the solvent and the alkene.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Stir for the required time, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data:

Halogenated AnilineAlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Iodo-2,6-difluoro-3-methylanilineButyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF10016~85
4-Bromo-2,6-difluoro-3-methylanilineStyrenePd(OAc)₂ / PPh₃K₂CO₃NMP12024~75
4-Iodo-2,6-difluoro-3-methylanilineCyclohexenePd(OAc)₂ / P(o-tol)₃Et₃NDMF11018~60

Note: The data in this table is representative and compiled from general knowledge of Heck reactions on similar substrates. Actual yields may vary.

Applications in Drug Development

Derivatives of this compound are prominent in the development of small molecule kinase inhibitors for oncology. The specific substitution pattern of this aniline is often designed to interact with the hinge region of the kinase active site, a critical area for inhibitor binding.

Kinase_Inhibitor_Logic Aniline This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Aniline->Coupling Core Heterocyclic Core (e.g., Pyrimidine, Pyridine) Core->Coupling Intermediate Anilino-Heterocycle Intermediate Coupling->Intermediate FurtherFunc Further Functionalization (e.g., Suzuki, Sonogashira) Intermediate->FurtherFunc KinaseInhibitor Kinase Inhibitor FurtherFunc->KinaseInhibitor

Caption: Logical workflow for the synthesis of kinase inhibitors using this compound.

The synthesis of these inhibitors often involves an initial Buchwald-Hartwig amination to couple the this compound to a heterocyclic core, such as a pyrimidine or pyridine. Subsequent cross-coupling reactions, like Suzuki or Sonogashira, are then employed to introduce further diversity and optimize the pharmacological properties of the molecule. The strategic placement of fluorine atoms can enhance binding affinity and improve metabolic stability.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,6-Difluoro-3-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from 2,6-difluoro-3-methylaniline and its related analogues. This document includes detailed experimental protocols, quantitative data for specific inhibitors, and visualizations of relevant signaling pathways and experimental workflows to aid in the research and development of novel therapeutics.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The strategic incorporation of fluorine atoms into small molecule inhibitors can significantly enhance their binding affinity, metabolic stability, and pharmacokinetic properties. This compound serves as a valuable, albeit specialized, building block in the synthesis of such inhibitors. This document will focus on the synthesis and characterization of kinase inhibitors where this and closely related aniline derivatives are key structural motifs, with a primary focus on the RAF kinase inhibitor, Naporafenib (LXH254).

Featured Kinase Inhibitor: Naporafenib (LXH254)

Naporafenib is a potent and selective, orally active type II inhibitor of BRAF and CRAF kinases.[1] It has demonstrated anti-proliferative activity in cell lines with various mutations that activate the MAPK signaling pathway.[1] Naporafenib is particularly noted for its ability to inhibit both monomeric and dimeric forms of RAF kinases, a key feature for overcoming resistance mechanisms seen in earlier generations of RAF inhibitors.

Quantitative Biological Data

The inhibitory activity of Naporafenib has been characterized in both biochemical and cellular assays. The following tables summarize key quantitative data.

Kinase TargetIC₅₀ (nM)Assay Type
BRAF0.21Biochemical
CRAF0.072Biochemical
ARAF>1000Biochemical

Table 1: Biochemical inhibitory activity of Naporafenib against RAF kinase isoforms. The half-maximal inhibitory concentration (IC₅₀) was determined using purified enzymes. Data sourced from Monaco, et al., 2020.

Cell LineGenotypep-ERK IC₅₀ (nM)Proliferation IC₅₀ (µM)
Calu-6KRAS Q61K500.28
NCI-H358KRAS G12C--
A-375BRAF V600E59-
HCT 116KRAS G13D78-

Table 2: Cellular activity of Naporafenib in various cancer cell lines. The IC₅₀ for p-ERK inhibition reflects the compound's ability to block the MAPK signaling pathway within the cell. Proliferation IC₅₀ indicates the concentration required to inhibit cell growth by 50%. Data sourced from Monaco, et al., 2020 and MedChemExpress product information.[1]

Signaling Pathway

Naporafenib targets the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway), which is a critical regulator of cell proliferation, differentiation, and survival. Mutations in RAS and RAF genes are common in human cancers, leading to constitutive activation of this pathway and uncontrolled cell growth. Naporafenib, as a type II inhibitor, binds to the inactive "DFG-out" conformation of BRAF and CRAF, preventing their activation and subsequent downstream signaling.

RAF_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP SOS RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP RAS_GTP->RAS_GDP GAP RAF BRAF / CRAF RAS_GTP->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Naporafenib Naporafenib (LXH254) Naporafenib->RAF

Figure 1. The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of Naporafenib.

Experimental Protocols

Synthesis of a Key Intermediate for Naporafenib (LXH254)

The synthesis of Naporafenib involves the preparation of a key biaryl amide intermediate. While the full synthesis is complex, a crucial step involves a Suzuki coupling to form a central biaryl core. The following protocol is adapted from the patent literature (WO2014151616A1) and demonstrates the formation of a similar biaryl amine.

Materials:

  • 3-Bromo-4-methylaniline

  • (2,6-Difluoropyridin-4-yl)boronic acid

  • Pd-XPhos precatalyst (e.g., G3)

  • XPhos ligand

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromo-4-methylaniline (1.0 equiv), (2,6-difluoropyridin-4-yl)boronic acid (1.2 equiv), Pd-XPhos precatalyst (0.02 equiv), and XPhos (0.04 equiv).

  • Add potassium phosphate (2.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed toluene and water (e.g., 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl amine intermediate.

Synthesis_Workflow Start Starting Materials: 3-Bromo-4-methylaniline (2,6-Difluoropyridin-4-yl)boronic acid Reaction Suzuki Coupling: - Pd-XPhos Precatalyst - XPhos, K₃PO₄ - Toluene/Water, 100 °C Start->Reaction Workup Aqueous Workup: - Ethyl Acetate Extraction - Water & Brine Wash Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Biaryl Amine Intermediate Purification->Product

Figure 2. General workflow for the synthesis of the biaryl amine intermediate.

Direct Synthesis Example: Triazolopyrimidine Sulfonamide

A direct example of a compound synthesized from this compound is 5,7-dimethyl-N-(2,6-difluoro-3-methylphenyl)-1,2,4-triazolo-[1,5-a]pyrimidin-2-sulfonamide, as described in patent DK170442B1. While developed as a herbicide, the triazolopyrimidine scaffold is a known hinge-binding motif in many kinase inhibitors.

Materials:

  • 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

  • This compound

  • Pyridine

  • Acetonitrile

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1.0 equiv) in acetonitrile in a round-bottom flask.

  • Add this compound (1.1 equiv) to the solution.

  • Add pyridine (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired sulfonamide.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method to determine the IC₅₀ of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., BRAF, CRAF)

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., Naporafenib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT-Based)

This protocol outlines a method to assess the effect of a kinase inhibitor on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., Calu-6)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Assay_Workflow cluster_kinase_assay Kinase Activity Assay cluster_cell_assay Cell Proliferation Assay KA_Start Prepare Reagents: Kinase, Substrate, ATP, Test Compound KA_Reaction Incubate Kinase with Compound KA_Start->KA_Reaction KA_Add_Substrate Initiate Reaction with Substrate/ATP KA_Reaction->KA_Add_Substrate KA_Detect Detect ADP Production (Luminescence) KA_Add_Substrate->KA_Detect KA_Result Determine IC₅₀ KA_Detect->KA_Result CA_Start Seed Cells in 96-well Plate CA_Treat Treat with Test Compound (72h) CA_Start->CA_Treat CA_MTT Add MTT Reagent (4h) CA_Treat->CA_MTT CA_Solubilize Solubilize Formazan CA_MTT->CA_Solubilize CA_Read Read Absorbance (570 nm) CA_Solubilize->CA_Read CA_Result Determine IC₅₀ CA_Read->CA_Result

Figure 3. General workflows for in vitro kinase and cell proliferation assays.

References

The Role of 2,6-Difluoro-3-methylaniline in the Synthesis of Advanced Protein Degraders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a transformative therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation. The design and synthesis of potent and selective PROTACs are critically dependent on the constituent building blocks, particularly the E3 ligase ligands. This document explores the pivotal role of 2,6-difluoro-3-methylaniline as a key synthetic intermediate in the generation of novel Cereblon (CRBN) E3 ligase ligands, which are integral components of highly effective protein degraders. The strategic incorporation of the 2,6-difluoro-3-methylphenyl moiety into the CRBN ligand architecture can significantly enhance binding affinity, metabolic stability, and overall degrader efficacy. Detailed synthetic protocols, quantitative biological data, and workflow visualizations are provided to guide researchers in the development of next-generation protein degraders.

Introduction to Targeted Protein Degradation and PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases in PROTAC design. Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide. Structural modifications to these core scaffolds are crucial for optimizing the properties of the resulting PROTACs.

This compound as a Key Building Block for CRBN Ligands

The strategic incorporation of fluorine atoms into small molecule drugs is a well-established strategy to enhance their pharmacological properties. In the context of CRBN ligands, the introduction of a 2,6-difluoro-3-methylphenyl moiety, derived from this compound, offers several potential advantages:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the ligand, potentially leading to stronger and more specific interactions with the CRBN binding pocket.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation and thereby increasing its half-life and bioavailability.

  • Modulation of Physicochemical Properties: The fluorine and methyl substitutions can influence the lipophilicity and polarity of the ligand, which are critical parameters for cell permeability and overall drug-likeness.

Synthesis of a Novel CRBN Ligand from this compound

While a specific, named protein degrader directly synthesized from this compound is not prominently featured in publicly available literature, the principles of organic synthesis allow for its clear application in creating novel pomalidomide analogues for use in PROTACs. Below is a representative synthetic scheme and protocol for the preparation of a hypothetical, yet chemically sound, fluorinated pomalidomide analogue.

dot

Caption: Synthetic workflow for a novel CRBN ligand and subsequent PROTAC assembly.

Experimental Protocol: Synthesis of a 2,6-Difluoro-3-methylphenyl-substituted Pomalidomide Analogue

This protocol is a representative example based on established synthetic methodologies for pomalidomide analogues.

Step 1: Diazotization of this compound

  • Dissolve this compound (1.0 eq) in a solution of tetrafluoroboric acid (HBF₄) at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture for 1 hour at 0 °C to form the diazonium salt intermediate.

  • Isolate the diazonium salt by filtration and wash with cold diethyl ether.

Step 2: Synthesis of the Substituted Phthalic Anhydride Intermediate

  • The specific coupling partner and reaction conditions in this step would be chosen based on the desired final structure of the phthalimide ring. This could involve a variety of cross-coupling reactions (e.g., Suzuki, Heck) to introduce the 2,6-difluoro-3-methylphenyl group onto a suitable phthalic acid or anhydride precursor.

Step 3: Condensation with 3-aminopiperidine-2,6-dione

  • Combine the substituted phthalic anhydride intermediate (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) in acetic acid.

  • Add sodium acetate (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel to yield the final fluorinated pomalidomide analogue.

Integration into a PROTAC and Biological Evaluation

The synthesized CRBN ligand can then be conjugated to a linker and a warhead targeting a specific POI to generate a novel PROTAC.

dot

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex PROTAC PROTAC (with novel CRBN ligand) PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a novel CRBN ligand.

Quantitative Data for Biological Evaluation

The efficacy of the newly synthesized PROTAC would be assessed through a series of in vitro assays. The data should be presented in a clear, tabular format for easy comparison.

AssayParameterHypothetical PROTAC (nM)Control PROTAC (nM)
Binding Affinity CRBN Kd50150
POI Kd2525
Cellular Degradation DC₅₀ (50% Degradation)1050
Dₘₐₓ (% Degradation)>95%85%
Anti-proliferative Activity IC₅₀ (Cell Viability)20100

Kd: Dissociation constant; DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation; IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocol: Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Signaling Pathway Context

The specific signaling pathway targeted will depend on the POI. For instance, if the PROTAC targets a kinase involved in a cancer signaling pathway, the expected downstream effect would be the downregulation of that pathway.

dot

Signaling_Pathway cluster_pathway Example Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase_A Kinase A (POI) Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Degradation_node Degradation Kinase_A->Degradation_node Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression PROTAC_node Novel PROTAC PROTAC_node->Kinase_A targets for degradation

Caption: Example of a signaling pathway disrupted by a targeted protein degrader.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel, highly potent CRBN ligands for the development of next-generation protein degraders. The strategic introduction of the 2,6-difluoro-3-methylphenyl moiety can confer advantageous physicochemical and pharmacological properties, leading to PROTACs with enhanced efficacy. The synthetic protocols and evaluation methods outlined in this document provide a framework for researchers to explore the potential of this and other novel building blocks in the exciting and rapidly advancing field of targeted protein degradation.

Application Notes for the N-alkylation of 2,6-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Difluoro-3-methylaniline is a key building block in the synthesis of a variety of compounds with applications in the pharmaceutical and agrochemical industries. The N-alkylation of this aniline is a crucial transformation for introducing molecular diversity and modulating the physicochemical properties of target molecules. Due to the electron-withdrawing nature of the two fluorine atoms, this compound exhibits reduced nucleophilicity, which can make N-alkylation challenging. This document provides detailed experimental protocols for two effective methods for the N-alkylation of this compound: reductive amination and classical N-alkylation with alkyl halides.

Reaction Principles

Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from the reaction of this compound with an aldehyde or ketone, followed by its immediate reduction to the corresponding N-alkylated amine. This method is highly efficient and avoids the issue of overalkylation often encountered in classical methods. For electron-deficient anilines, the use of a suitable reducing agent and acidic conditions is often necessary to facilitate both imine formation and reduction.[1][2][3][4][5]

Classical N-Alkylation: This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. The base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the aniline, thereby increasing its nucleophilicity. For less reactive anilines, polar aprotic solvents and elevated temperatures are often employed to drive the reaction to completion.[6]

Data Presentation

The following tables summarize the key quantitative data for the experimental protocols described below.

Table 1: Key Parameters for Reductive Amination of this compound

ParameterValue
Reactants
This compound1.0 eq
Aldehyde/Ketone1.1 eq
Sodium triacetoxyborohydride1.5 eq
Trifluoroacetic acid1.5 eq
Solvent Dichloromethane (DCM)
Concentration 0.1 M
Temperature Room Temperature
Reaction Time 12-24 h
Work-up Aqueous NaHCO₃ wash
Purification Flash column chromatography

Table 2: Key Parameters for Classical N-Alkylation of this compound with Alkyl Halide

ParameterValue
Reactants
This compound1.0 eq
Alkyl Halide1.2 eq
Potassium Carbonate (K₂CO₃)2.0 eq
Solvent N,N-Dimethylformamide (DMF)
Concentration 0.2 M
Temperature 80 °C
Reaction Time 8-16 h
Work-up Water quench and extraction
Purification Flash column chromatography

Experimental Protocols

Protocol 1: Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the aniline in anhydrous dichloromethane (to achieve a final concentration of 0.1 M).

  • Add the aldehyde (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, carefully add sodium triacetoxyborohydride (1.5 eq) to a solution of trifluoroacetic acid (1.5 eq) in anhydrous dichloromethane at 0 °C. Stir for 10 minutes.

  • Slowly add the freshly prepared reducing agent solution to the aniline/aldehyde mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-alkylated product.

Protocol 2: Classical N-Alkylation with Alkyl Halide

This protocol details the N-alkylation of this compound with an alkyl halide using potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide or benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of 0.2 M with respect to the aniline.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and stir for 8-16 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to obtain the desired N-alkylated product.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Reductive Amination A 1. Reaction Setup - Add this compound to dry flask - Dissolve in anhydrous DCM B 2. Imine Formation - Add aldehyde - Stir at room temperature A->B D 4. Reduction - Add reducing agent to reaction mixture - Stir for 12-24h at RT B->D C 3. Preparation of Reducing Agent - STAB + TFA in DCM at 0°C C->D E 5. Work-up - Quench with NaHCO₃ - Extract with DCM - Wash with brine D->E F 6. Purification - Dry over MgSO₄ - Concentrate - Column chromatography E->F G N-Alkylated Product F->G

Caption: General workflow for the N-alkylation of this compound via reductive amination.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles using 2,6-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 2,6-difluoro-3-methylaniline as a key building block in the synthesis of bioactive heterocyclic compounds. The unique substitution pattern of this aniline derivative, featuring two ortho-fluorine atoms and a meta-methyl group, offers distinct advantages in medicinal chemistry for the generation of novel therapeutic agents, particularly kinase inhibitors. The protocols outlined herein are based on established synthetic methodologies for the construction of quinoline and pyrimidine scaffolds, which are core structures in numerous FDA-approved drugs. This guide includes a summary of the biological activity of representative compounds, detailed experimental procedures, and visual aids to illustrate synthetic workflows.

Introduction

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. Among these, quinoline and pyrimidine derivatives are particularly prominent due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound is a valuable starting material that combines the benefits of a fluorinated aniline with a methyl group that can provide steric hindrance or be a site for further functionalization. This document details its application in the synthesis of potent bioactive molecules.

Synthesis of Bioactive Quinolines via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and effective method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEMM). The resulting quinolone core is a key pharmacophore in many antibacterial agents.

General Reaction Scheme

The synthesis proceeds in two main steps: initial condensation of this compound with DEEMM, followed by a thermal cyclization to form the quinoline ring system.

Workflow for Gould-Jacobs Reaction

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: (Optional) Hydrolysis & Decarboxylation A This compound C Intermediate Adduct A->C B Diethyl ethoxymethylenemalonate (DEEMM) B->C D Heating (e.g., Dowtherm A) C->D High Temperature E Ethyl 5,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate D->E F NaOH, then Acid E->F Further Processing G 5,7-Difluoro-8-methylquinolin-4-ol F->G

Caption: Synthetic workflow for the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of Ethyl 5,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol

  • Hexanes

Procedure:

  • Condensation: In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Cyclization: To the reaction mixture, add Dowtherm A (10 volumes). Heat the solution to 240-250 °C and maintain this temperature for 30 minutes.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add hexanes to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to afford the title compound.

Expected Yield and Biological Activity
CompoundTypical Yield (%)Biological Activity (Example)Reference
Ethyl 5,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate75-85Precursor for potent antibacterial agents (Fluoroquinolones).General

Synthesis of Bioactive Pyrimidine Derivatives as Kinase Inhibitors

This compound can be utilized in the synthesis of substituted pyrimidines, which are known to act as kinase inhibitors, a critical class of anticancer drugs.

General Reaction Scheme

The synthesis involves a nucleophilic aromatic substitution reaction between this compound and a suitably activated pyrimidine derivative, followed by further functionalization.

Workflow for Pyrimidine Synthesis

Pyrimidine_Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Further Functionalization (e.g., Suzuki Coupling) A This compound C N-(2,6-difluoro-3-methylphenyl)pyrimidin-2-amine A->C B Substituted 2-chloropyrimidine B->C D Arylboronic acid, Pd catalyst C->D Coupling Reaction E Bioactive Pyrimidine Derivative D->E

Caption: General workflow for bioactive pyrimidine synthesis.

Experimental Protocol: Synthesis of a Generic N-(2,6-difluoro-3-methylphenyl)pyrimidin-2-amine Derivative

Materials:

  • This compound

  • 2,4-Dichloropyrimidine (or other suitable activated pyrimidine)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Arylboronic acid (for subsequent coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Sodium carbonate

  • Toluene/Ethanol/Water solvent mixture

Procedure:

  • Nucleophilic Substitution: To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add this compound (1.0 eq) and DIPEA (1.2 eq). Heat the mixture to reflux for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the N-(2,6-difluoro-3-methylphenyl)pyrimidin-2-amine intermediate.

  • Suzuki Coupling (Example of further functionalization): To a degassed solution of the intermediate from step 3 (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water, add sodium carbonate (2.0 eq) and the palladium catalyst (0.05 eq). Heat the mixture to 80-90 °C for 8-12 hours under an inert atmosphere.

  • Final Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the final product by column chromatography or recrystallization.

Quantitative Data: Biological Activity of a Representative Kinase Inhibitor
Target KinaseIC₅₀ (nM)Cell-based Assay (Example)Reference
FGFR110 - 100Inhibition of proliferation of FGFR-dependent cancer cell lines.Based on similar structures in kinase inhibitor literature.[1][2][3][4][5]
VEGFR250 - 200Anti-angiogenic effects in in-vitro models.Based on similar structures in kinase inhibitor literature.

Conclusion

This compound is a versatile and valuable building block for the synthesis of bioactive heterocycles. The presence of the difluoro substitution pattern can impart favorable pharmacokinetic properties, while the methyl group provides a point for modulating steric and electronic properties. The protocols provided herein for the synthesis of quinoline and pyrimidine derivatives serve as a foundation for researchers to explore the synthesis of novel and potent therapeutic agents. Further optimization of reaction conditions and exploration of a wider range of coupling partners will undoubtedly lead to the discovery of new bioactive compounds with significant potential in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,6-Difluoro-3-methylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,6-Difluoro-3-methylaniline by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing an effective recrystallization protocol.

PropertyValue
CAS Number 144851-63-8[1][2]
Molecular Formula C₇H₇F₂N[1][2]
Molecular Weight 143.13 g/mol [2]
Appearance Not explicitly stated, but likely a solid at room temperature given the context of recrystallization.
Predicted Boiling Point 170.9 ± 35.0 °C[3]
Solubility Soluble in organic solvents[3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using a mixed solvent system, which is often effective for substituted anilines. An ethanol/water system is described here as a starting point.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Based on the general solubility of similar compounds, an ethanol/water mixed solvent system is a good starting point. The goal is to find a solvent or solvent mixture where this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a small amount of activated carbon.

    • Gently reheat the mixture to boiling for a few minutes.

  • Hot Filtration:

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization:

    • Heat the solution again to ensure everything is dissolved.

    • Slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated.

    • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot ethanol start->dissolve decolorize Add Activated Carbon (if colored) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter if no decolorization decolorize->hot_filter add_antisolvent Add hot water until cloudy hot_filter->add_antisolvent re_dissolve Add a few drops of hot ethanol add_antisolvent->re_dissolve cool_slowly Slow cooling to RT re_dissolve->cool_slowly cool_ice Cool in ice bath cool_slowly->cool_ice vacuum_filter Vacuum Filtration cool_ice->vacuum_filter wash Wash with cold ethanol/water vacuum_filter->wash dry Dry under vacuum wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

  • Solution 1: Reheat the solution and add more of the primary solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation.

  • Solution 2: Ensure the solution cools slowly. Rapid cooling can favor oil formation over crystal growth.

  • Solution 3: Try a different solvent system with a lower boiling point.

Q2: No crystals are forming even after the solution has cooled in an ice bath. What are my options?

A2: This is likely due to either using too much solvent or the solution being supersaturated.

  • Solution 1: If you have a small amount of the pure compound, add a "seed crystal" to induce crystallization.

  • Solution 2: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.

  • Solution 3: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: The recovered crystals are still colored. How can I remove the color?

A3: Colored impurities are common in aniline derivatives due to oxidation.

  • Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon to the solution and boil it for a few minutes. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before proceeding with the crystallization step.

Q4: The recovery of my purified crystals is very low. How can I improve the yield?

A4: Low recovery can result from several factors.

  • Problem 1: Using too much solvent. The more solvent used, the more compound will remain dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Problem 2: Premature crystallization. Crystals may have formed during hot filtration and were lost.

    • Solution: Ensure all glassware is pre-heated and the filtration is performed quickly to keep the solution hot.

  • Problem 3: Insufficient cooling.

    • Solution: Allow the flask to cool in an ice bath for a longer period to maximize crystal formation.

Troubleshooting_Recrystallization cluster_oiling Oiling Out cluster_no_crystals No Crystal Formation cluster_colored_crystals Colored Crystals cluster_low_yield Low Yield start Problem Encountered oiling_out Compound separates as an oil start->oiling_out no_crystals No crystals form upon cooling start->no_crystals colored_crystals Recovered crystals are colored start->colored_crystals low_yield Poor recovery of purified product start->low_yield reheat_add_solvent Reheat and add more 'good' solvent oiling_out->reheat_add_solvent slow_cooling Ensure slow cooling oiling_out->slow_cooling change_solvent Use lower boiling point solvent oiling_out->change_solvent seed_crystal Add a seed crystal no_crystals->seed_crystal scratch_flask Scratch inner surface of the flask no_crystals->scratch_flask evaporate_solvent Evaporate some solvent and re-cool no_crystals->evaporate_solvent activated_carbon Use activated carbon during recrystallization colored_crystals->activated_carbon too_much_solvent Used too much solvent low_yield->too_much_solvent premature_crystallization Crystals lost during hot filtration low_yield->premature_crystallization insufficient_cooling Incomplete crystallization low_yield->insufficient_cooling

Caption: Troubleshooting decision tree for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthesis process. Potential impurities include:

  • Isomeric Amines: Depending on the synthetic route, other isomers such as 2,4-difluoro-3-methylaniline or other regioisomers might be present.

  • Unreacted Starting Materials: The immediate precursors to this compound might be present if the reaction did not go to completion.

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.

Q2: Is it better to use a single solvent or a mixed solvent system for recrystallization?

A2: The choice depends on the solubility characteristics of this compound. A single solvent is often preferred for its simplicity. However, if a single solvent that provides a large difference in solubility between hot and cold conditions cannot be found, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be very effective.

Q3: How can I determine the best solvent system for recrystallization?

A3: A systematic solvent screening is recommended.

  • Place a small amount of the crude product in several test tubes.

  • Add a small amount of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heat the test tubes. An ideal solvent will dissolve the compound completely when hot.

  • Allow the test tubes to cool. The best solvent will result in the formation of a large amount of crystals.

  • If a single solvent is not ideal, try mixed solvent systems. Dissolve the compound in a small amount of a "good" hot solvent and then add a "poor" hot solvent dropwise until the solution becomes cloudy. Then add a few drops of the "good" solvent to clarify the solution before cooling.

Q4: What safety precautions should be taken when working with this compound?

A4: this compound is a chemical that should be handled with care.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.[2]

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound.

References

Optimizing reaction conditions for the synthesis of 2,6-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluoro-3-methylaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Proposed Synthetic Pathway

A common synthetic route to this compound involves a two-step process starting from 1,3-difluoro-2-methylbenzene:

  • Nitration: Electrophilic nitration of 1,3-difluoro-2-methylbenzene to form 1,3-difluoro-2-methyl-4-nitrobenzene.

  • Reduction: Subsequent reduction of the nitro group to an amine to yield the final product, this compound.

Synthesis_Workflow start Start: 1,3-Difluoro-2-methylbenzene nitration Step 1: Nitration (HNO3 / H2SO4) start->nitration intermediate Intermediate: 1,3-Difluoro-2-methyl-4-nitrobenzene nitration->intermediate reduction Step 2: Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate->reduction purification Purification (e.g., Distillation or Chromatography) reduction->purification product Final Product: This compound purification->product

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Step 1: Nitration of 1,3-Difluoro-2-methylbenzene

Q1: What are the typical reaction conditions for the nitration of 1,3-difluoro-2-methylbenzene?

A1: The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures, generally between 0 and 10 °C, to control the exothermic reaction and minimize the formation of byproducts. The reaction time can vary but is often in the range of 1-4 hours.

ParameterTypical RangeNotes
Temperature 0 - 10 °CCrucial for selectivity and safety.
Reactant Ratio 1:1 to 1:2 (Substrate:HNO₃)Excess nitric acid can lead to over-nitration.
Solvent Sulfuric acid (acts as solvent and catalyst)
Reaction Time 1 - 4 hoursMonitor by TLC or GC for completion.

Q2: My nitration reaction is resulting in a low yield of the desired product. What are the possible causes and solutions?

A2: Low yields in nitration reactions can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time or slightly increase the temperature, but with caution to avoid side reactions. Ensure efficient stirring to maintain a homogenous reaction mixture.

  • Suboptimal Temperature Control: If the temperature is too low, the reaction rate may be too slow. Conversely, if the temperature is too high, it can lead to the formation of undesired isomers and oxidation products.

    • Solution: Maintain the temperature strictly within the recommended range using an ice bath.

  • Moisture in Reagents: Water can dilute the nitrating mixture, reducing its effectiveness.

    • Solution: Use anhydrous reagents and protect the reaction from atmospheric moisture.

Q3: I am observing the formation of multiple products in my nitration reaction. How can I improve the regioselectivity?

A3: The formation of multiple isomers is a common challenge in the nitration of substituted benzenes. The directing effects of the fluorine and methyl groups on the aromatic ring influence the position of nitration. To improve the selectivity for the desired 4-nitro isomer:

  • Control the Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the substrate solution to maintain a low concentration of the nitrating species, which can enhance selectivity.

Troubleshooting_Nitration start Low Yield or Impure Product in Nitration Step incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check TLC/GC side_products Multiple Side Products? start->side_products Analyze spectra incomplete_rxn->side_products No sol_incomplete Action: Extend reaction time or slightly increase temperature. Monitor reaction progress. incomplete_rxn->sol_incomplete Yes sol_side_products Action: Lower reaction temperature. Ensure slow, dropwise addition of nitrating agent. side_products->sol_side_products Yes

Technical Support Center: Synthesis of 2,6-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 2,6-Difluoro-3-methylaniline.

Overall Synthesis Workflow

The most common and direct synthesis route for this compound involves a two-step process:

  • Nitration: Electrophilic nitration of 2,6-difluorotoluene to yield 2,6-difluoro-3-nitrotoluene.

  • Reduction: Subsequent reduction of the nitro group to an amine to form the final product, this compound.

synthesis_workflow start 2,6-Difluorotoluene step1 Step 1: Nitration (HNO₃ / H₂SO₄) start->step1 intermediate 2,6-Difluoro-3-nitrotoluene step1->intermediate step2 Step 2: Reduction (e.g., H₂/Pd-C or Fe/HCl) intermediate->step2 product This compound step2->product

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide: Step 1 - Nitration of 2,6-Difluorotoluene

This section addresses common issues encountered during the nitration of 2,6-difluorotoluene.

Q1: My nitration reaction is resulting in a very low yield of the desired 2,6-difluoro-3-nitrotoluene. What are the potential causes?

A1: Low yields in this nitration are often traced back to several key factors related to reaction conditions and reagent quality. The primary areas to investigate are temperature control, the strength and ratio of your acids, and potential side reactions.

nitration_troubleshooting start Low Yield in Nitration sub_issue1 Incomplete Reaction? start->sub_issue1 sub_issue2 Formation of Byproducts? start->sub_issue2 sub_issue3 Product Lost During Workup? start->sub_issue3 solution1a Verify Acid Concentration (Use fresh, concentrated acids) sub_issue1->solution1a solution1b Increase Reaction Time or Temperature (Monitor carefully by TLC/GC) sub_issue1->solution1b solution2a Maintain Low Temperature (0-10°C) (Prevents over-nitration/oxidation) sub_issue2->solution2a solution2b Adjust Nitrating Agent Ratio (Excess HNO₃ can lead to dinitration) sub_issue2->solution2b solution3a Ensure Complete Precipitation (Quench on sufficient ice) sub_issue3->solution3a solution3b Optimize Extraction Solvent (DCM or Ethyl Acetate) sub_issue3->solution3b

Caption: Decision tree for troubleshooting low nitration yield.

Data on Nitration Reaction Parameters:

The following table summarizes how different reaction parameters can influence the outcome of the nitration step.[1]

ParameterConditionExpected Outcome on YieldNotes
Temperature 0 - 5 °COptimalMinimizes side products and oxidation.
10 - 25 °CModerate to GoodIncreased risk of dinitration and other isomers.
> 25 °CLowSignificant formation of byproducts and potential for runaway reaction.
HNO₃ Equiv. 1.1 - 1.2OptimalSufficient for mono-nitration without promoting dinitration.
> 1.5DecreasedHigher likelihood of forming dinitro- and other oxidized byproducts.
Reaction Time 1 - 2 hoursGoodTypically sufficient for full conversion if other parameters are optimal.
> 4 hoursNo significant changeMay slightly increase byproduct formation if left unchecked.

Troubleshooting Guide: Step 2 - Reduction of 2,6-Difluoro-3-nitrotoluene

This section focuses on issues that may arise during the conversion of the nitro-intermediate to the final aniline product.

Q2: The reduction of my nitro-intermediate is incomplete or has stalled. How can I improve the conversion to this compound?

A2: Incomplete reduction is a common issue, particularly in catalytic hydrogenation. The problem often lies with the catalyst's activity, the hydrogen source, or the presence of impurities that poison the catalyst.

reduction_troubleshooting start Low Yield in Reduction sub_issue1 Incomplete Reaction? start->sub_issue1 sub_issue2 Side Reaction Products Observed? start->sub_issue2 sub_issue3 Difficulty in Purification? start->sub_issue3 solution1a Check Catalyst Activity (Use fresh catalyst, increase loading) sub_issue1->solution1a solution1b Increase H₂ Pressure or Temperature (As per literature recommendations) sub_issue1->solution1b solution1c Ensure Purity of Starting Material (Residual acids can poison catalyst) sub_issue1->solution1c solution2a Optimize Reaction Conditions (Milder conditions may increase selectivity) sub_issue2->solution2a solution2b Consider Alternative Reducing Agents (e.g., Sn/HCl, Fe/HCl) sub_issue2->solution2b solution3a Use Acid/Base Extraction (Aniline is basic and can be separated) sub_issue3->solution3a solution3b Consider Column Chromatography (For high purity applications) sub_issue3->solution3b

Caption: Decision tree for troubleshooting low reduction yield.

Data on Nitro Group Reduction Methods:

The choice of reduction method can significantly impact yield and purity. Catalytic hydrogenation is often preferred for its cleaner reaction profile.[2][3][4]

MethodReducing AgentTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas with Pd/C, PtO₂, or Raney NiGood to ExcellentHigh selectivity, clean workup, no stoichiometric metal waste.Catalyst can be expensive and sensitive to poisoning; requires specialized pressure equipment.
Metal/Acid Reduction Fe / HCl or Acetic AcidGoodInexpensive, robust, and effective.[5]Requires stoichiometric amounts of metal, leading to significant waste; workup can be cumbersome.
Sn / HClGood to ExcellentHistorically common and effective.Tin salts can be toxic and difficult to remove completely from the product.
Transfer Hydrogenation Hydrazine Hydrate with catalystGoodAvoids the need for high-pressure H₂ gas.[6]Hydrazine is highly toxic and requires careful handling.

Experimental Protocols

Protocol 1: Nitration of 2,6-Difluorotoluene [1]

  • Preparation: In a round-bottom flask cooled to 0-5 °C in an ice bath, add concentrated sulfuric acid (98%, 2.5 equivalents).

  • Nitrating Mixture: Slowly add concentrated nitric acid (90%, 1.2 equivalents) dropwise to the sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • Reaction: To the cold nitrating mixture, add 2,6-difluorotoluene (1.0 equivalent) dropwise at a rate that keeps the internal temperature between 0 and 10 °C.

  • Stirring: After the addition is complete, stir the mixture at 0-10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor reaction completion by TLC or GC.

  • Workup: Carefully pour the reaction mixture over crushed ice. The product should precipitate as a solid or oil.

  • Isolation: Extract the product with dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified further by column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation of 2,6-Difluoro-3-nitrotoluene

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker), add 2,6-difluoro-3-nitrotoluene (1.0 equivalent) dissolved in a suitable solvent such as methanol or ethanol.

  • Catalyst: Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but consult specific literature) and begin vigorous stirring. The reaction is often run at room temperature but may require gentle heating.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or GC analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Isolation: Remove the catalyst by filtering the reaction mixture through a pad of Celite.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q3: During nitration, I am observing the formation of multiple products on my TLC plate. What is happening?

A3: The formation of multiple spots likely indicates the creation of isomeric byproducts. In the nitration of 2,6-difluorotoluene, the fluorine atoms and the methyl group direct the incoming nitro group. While the 3-position is the major product, minor amounts of other isomers can form.[1] Over-nitration to form a dinitro compound is also possible if the reaction conditions are too harsh (e.g., high temperature or excess nitric acid).[7]

Q4: My final aniline product is dark-colored, even after purification. Why is this, and how can I fix it?

A4: Anilines are notoriously susceptible to air oxidation, which forms highly colored impurities.[8] To obtain a colorless product, ensure that the purification (especially distillation) is performed under an inert atmosphere (nitrogen or argon) and store the final product in a dark, sealed container, preferably under an inert atmosphere and refrigerated.

Q5: Can I use a different reducing agent for the nitro group reduction?

A5: Yes, several methods exist for reducing aromatic nitro groups.[9] Besides catalytic hydrogenation, common methods include using metals like iron, tin, or zinc in an acidic medium (e.g., HCl).[3][5] These methods are often cheaper and do not require specialized pressure equipment but can result in more complex workups to remove metal salts.

Q6: How do I confirm the identity and purity of my final product?

A6: The identity and purity of this compound should be confirmed using standard analytical techniques. These include ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm the structure, mass spectrometry to confirm the molecular weight, and GC or HPLC to determine purity.

References

Stability issues and degradation pathways of 2,6-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,6-Difluoro-3-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like many substituted anilines, is susceptible to degradation through several pathways. The primary concerns are oxidation, photodegradation, and potential instability under strongly acidic or basic conditions. Oxidation can lead to the formation of colored impurities and dimerization.[1] Exposure to light, particularly UV radiation, can also induce degradation.[2]

Q2: How should this compound be properly stored to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store it at 2-8°C in a tightly sealed container, protected from light.[3] The storage area should be dry and well-ventilated. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

Q3: What are the likely degradation products of this compound?

A3: Based on the degradation pathways of similar fluoroaniline compounds, likely degradation products can result from oxidation, hydroxylation, and dehalogenation. Oxidative processes may lead to the formation of nitro derivatives, azoxybenzenes, and polymeric materials.[4] Hydroxylation of the aromatic ring followed by dehalogenation are also possible degradation pathways.[5]

Q4: Can I use this compound in reactions with strong acids or bases?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of the compound (e.g., turning yellow or brown) upon storage or during a reaction. Oxidation of the aniline moiety.- Ensure the compound is stored under an inert atmosphere (nitrogen or argon).- Use degassed solvents for reactions.[1]- Minimize exposure to air and light during handling and reaction setup.- Consider adding an antioxidant if compatible with your reaction chemistry.
Low yield in a reaction where this compound is a starting material. Degradation of the starting material due to harsh reaction conditions (e.g., high temperature, extreme pH).- Lower the reaction temperature if possible.- If using a strong acid or base, consider using a milder reagent or a buffered system.- Monitor the reaction progress closely to avoid prolonged reaction times.- Perform a stability check of the starting material under the reaction conditions without other reagents.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products (see Experimental Protocols section).- Use LC-MS or GC-MS to identify the mass of the unknown peaks, which can help in elucidating their structures.[7]- Compare the chromatogram of a fresh sample with the stored or reacted sample.
Inconsistent reaction outcomes or irreproducible results. Inconsistent quality or degradation of the this compound starting material.- Verify the purity of the starting material before use.- Always use freshly opened or properly stored material.- If sourcing from a new vendor, perform analytical characterization to confirm identity and purity.

Stability Data (Hypothetical)

The following tables summarize hypothetical quantitative data on the stability of this compound under various stress conditions. This data is intended for illustrative purposes to guide experimental design.

Table 1: Stability of this compound in Solution at 40°C

Condition Assay (%) after 7 days Major Degradation Products Observed
0.1 M HCl92.5Hydroxylated and mono-defluorinated species
pH 7 Buffer99.1Trace oxidative dimers
0.1 M NaOH95.2Oxidative and hydroxylated species
3% H₂O₂85.7Oxidized derivatives (nitroso, nitro), dimers
Methanol99.5No significant degradation
Acetonitrile99.3No significant degradation

Table 2: Photostability of this compound (Solid State)

Light Source Exposure Duration Assay (%) Appearance
UV Light (254 nm)24 hours91.3Slight yellowing
Fluorescent Light7 days98.8No change

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH 7 buffer

  • HPLC system with UV detector or LC-MS

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Keep a sample at room temperature and another at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours) and analyze by HPLC.

  • Base Hydrolysis: Repeat the above procedure using 0.1 M NaOH.

  • Oxidation: Dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) and add 3% H₂O₂. Monitor the reaction at room temperature at various time intervals.

  • Thermal Degradation: Store a solid sample of the compound at an elevated temperature (e.g., 80°C) and analyze at different time points.

  • Photodegradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber. Analyze the samples at various time points.

  • Control Samples: Prepare solutions of the compound in the same solvents without the stress agents and store them under normal laboratory conditions to serve as controls.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water containing 0.1% formic acid).

  • Use a photodiode array (PDA) detector to monitor for peak purity.

  • If available, use LC-MS to obtain mass information on the degradation products to aid in their identification.[8]

Visualizations

DegradationPathways cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis/Hydroxylation cluster_dehalogenation Dehalogenation Cpd This compound Nitroso Nitroso Derivative Cpd->Nitroso [O] Dimer Azoxy Dimer Cpd->Dimer [O] Hydroxylated Hydroxylated Aniline Cpd->Hydroxylated H₂O, H⁺/OH⁻ Nitro Nitro Derivative Nitroso->Nitro [O] MonoFluoro Mono-fluoro Aniline Hydroxylated->MonoFluoro -F

Caption: Potential degradation pathways of this compound.

ForcedDegradationWorkflow Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Control Control Sample (No Stress) Start->Control Analysis HPLC / LC-MS Analysis Stress->Analysis Data Identify Degradants & Assess Stability Analysis->Data Control->Analysis

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Purification of 2,6-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluoro-3-methylaniline. The following sections offer detailed information on removing residual solvents, a critical step in obtaining a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the common residual solvents I might encounter in my this compound sample?

A1: Based on typical synthetic routes for fluorinated anilines, common residual solvents include high-boiling point aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Other solvents used during workup or purification, like methylene chloride, ethyl acetate, or toluene, may also be present.

Q2: Why is it challenging to remove solvents like NMP, DMF, and DMSO?

A2: These solvents have high boiling points, making them difficult to remove by standard rotary evaporation at temperatures that will not degrade the this compound product. Their high polarity can also lead to strong interactions with the aniline, further complicating their removal.

Q3: What are the regulatory limits for residual solvents in pharmaceutical products?

A3: The International Council for Harmonisation (ICH) provides guidelines (ICH Q3C) for acceptable limits of residual solvents in pharmaceuticals.[1][2][3][4] NMP and DMF are classified as Class 2 solvents, which have strict limits due to their toxicity.[1][2][3][4] DMSO is a Class 3 solvent, considered less toxic.[1][2][3][4] Adhering to these guidelines is crucial for drug development professionals.

Q4: My this compound appears as an oil, even after solvent removal. What could be the issue?

A4: This can happen for a few reasons. Firstly, residual high-boiling point solvents may still be present, giving the product an oily consistency. Secondly, the presence of impurities can lower the melting point of the final compound. Lastly, some anilines can exist as oils or low-melting solids at room temperature. Further purification, such as recrystallization or chromatography, may be necessary.

Troubleshooting Guides

Issue 1: Residual High-Boiling Point Solvents (NMP, DMF, DMSO) Detected After Rotary Evaporation

Symptoms:

  • The product appears as a viscous oil or liquid.

  • 1H NMR analysis shows characteristic peaks for NMP, DMF, or DMSO.

  • The final product has a higher weight than theoretically expected.

Possible Causes:

  • The boiling point of the residual solvent is high, and the conditions used for rotary evaporation were insufficient for its removal.

  • Strong intermolecular interactions between the solvent and the aniline product.

Solutions:

MethodExperimental ProtocolTroubleshooting Tips
Aqueous Extraction 1. Dissolve the crude product in a suitable organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).2. Wash the organic layer multiple times with water or a brine solution. For every 5 mL of residual high-boiling solvent, use five 10 mL portions of water for washing.[5][6]3. For DMF, washing with a 5% LiCl aqueous solution or 0.5 N HCl can be effective.[5]4. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.5. Filter and concentrate the organic layer via rotary evaporation.- If your product has some water solubility, you may experience some product loss in the aqueous layer.- To minimize product loss, back-extract the aqueous layers with the same organic solvent.- Brine washes can help to break up emulsions that may form.
High-Vacuum Distillation / Kugelrohr 1. If this compound is thermally stable, distillation under high vacuum can be effective.2. Use a Kugelrohr apparatus for small quantities to minimize losses.- Determine the boiling point of this compound at a specific pressure to set appropriate distillation parameters.- Ensure the vacuum system is efficient to lower the boiling points of the solvents significantly.
Recrystallization 1. Select a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.2. Potential solvents for fluorinated anilines include ethanol/water or toluene/hexane mixtures.[7]3. Dissolve the crude product in a minimal amount of the hot solvent.4. Allow the solution to cool slowly to room temperature to form crystals.5. Cool further in an ice bath to maximize yield.6. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.- If the product "oils out" instead of crystallizing, try using a more dilute solution or a different solvent system.- Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.- Using a seed crystal of pure product can also induce crystallization.
Column Chromatography 1. If other methods fail, purification by column chromatography can be employed.2. Use a silica gel stationary phase and an appropriate mobile phase (e.g., a gradient of hexane and ethyl acetate).- This method is effective but can be time-consuming and require larger volumes of solvent.
Issue 2: Bumping and Foaming During Rotary Evaporation

Symptoms:

  • The sample violently boils and splashes into the condenser of the rotary evaporator.

  • Foam develops and rises in the flask.

Possible Causes:

  • The vacuum is applied too quickly.

  • The bath temperature is too high for the solvent and pressure.

  • The flask is more than half full.

Solutions:

ParameterRecommended Action
Vacuum Application Apply the vacuum gradually to allow for controlled boiling.
Bath Temperature Start with a lower bath temperature and increase it slowly. A general rule is to set the bath temperature 20°C higher than the boiling point of the solvent at the applied pressure.
Flask Volume Do not fill the flask to more than half of its capacity to provide ample headspace for vapor expansion.
Rotation Speed A steady rotation speed (e.g., 150-200 rpm) increases the surface area for evaporation and helps to prevent bumping.

Quantitative Data Summary

Table 1: Physical Properties of this compound and Common Residual Solvents

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₇F₂N143.14High-Boiling (exact value not readily available)
N-methyl-2-pyrrolidone (NMP)C₅H₉NO99.13202
N,N-dimethylformamide (DMF)C₃H₇NO73.09153
Dimethyl sulfoxide (DMSO)C₂H₆OS78.13189
Methylene ChlorideCH₂Cl₂84.9339.6
Ethyl AcetateC₄H₈O₂88.1177.1
TolueneC₇H₈92.14110.6

Table 2: ICH Q3C Guideline Limits for Common Residual Solvents

SolventClassConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
N-methyl-2-pyrrolidone (NMP)25305.3
N,N-dimethylformamide (DMF)28808.8
Dimethyl sulfoxide (DMSO)3500050
Methylene Chloride26006.0
Toluene28908.9

Experimental Workflows and Logic Diagrams

Solvent_Removal_Workflow start Crude this compound (containing residual solvent) rotovap Rotary Evaporation (to remove volatile solvents) start->rotovap check_solvents Analyze for Residual Solvents (e.g., by 1H NMR) rotovap->check_solvents high_boiling_present High-Boiling Solvents Present? check_solvents->high_boiling_present Analysis Complete aqueous_extraction Aqueous Extraction high_boiling_present->aqueous_extraction Yes final_product Pure this compound high_boiling_present->final_product No aqueous_extraction->check_solvents Re-analyze recrystallization Recrystallization aqueous_extraction->recrystallization If impurities persist column_chromatography Column Chromatography recrystallization->column_chromatography If oiling out occurs recrystallization->final_product Pure Crystals column_chromatography->final_product Purified Product

Caption: General workflow for the removal of residual solvents from this compound.

Troubleshooting_High_Boiling_Solvents start High-Boiling Solvent (NMP, DMF, DMSO) Detected in Product product_solubility Is the product soluble in a water-immiscible organic solvent? start->product_solubility product_stability Is the product thermally stable? product_solubility->product_stability No aqueous_wash Perform Aqueous Washes product_solubility->aqueous_wash Yes product_crystallinity Can the product be crystallized? product_stability->product_crystallinity No high_vacuum Use High-Vacuum Evaporation or Distillation product_stability->high_vacuum Yes recrystallize Perform Recrystallization product_crystallinity->recrystallize Yes chromatography Consider Column Chromatography product_crystallinity->chromatography No aqueous_wash->product_stability high_vacuum->product_crystallinity recrystallize->chromatography If still impure

Caption: Decision tree for troubleshooting the removal of high-boiling point solvents.

References

Technical Support Center: Improving Regioselectivity of Reactions Involving 2,6-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Difluoro-3-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of reactions involving this versatile intermediate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Understanding Regioselectivity with this compound

The regiochemical outcome of reactions with this compound is primarily governed by the interplay of the electronic and steric effects of its substituents. The amino group is a powerful ortho-, para-directing activator. The two fluorine atoms are ortho-, para-directing but deactivating due to their strong inductive electron withdrawal (-I) and moderate resonance electron donation (+M).[1][2] The methyl group is a weak ortho-, para-directing activator. The positions ortho to the fluorine atoms (C1 and C5) are sterically hindered.

NH2

F

F

CH3

>, pos="1,2!"]; C1 [label="C1", pos="1.5,2.5!"]; C2 [label="C2", pos="2.5,2.5!"]; C3 [label="C3", pos="3,2!"]; C4 [label="C4", pos="2.5,1.5!"]; C5 [label="C5", pos="1.5,1.5!"]; C6 [label="C6", pos="1,2!"]; NH2 [label="NH2", pos="2,3!"]; F1 [label="F", pos="0.5,2.5!"]; F2 [label="F", pos="3.5,2.5!"]; CH3 [label="CH3", pos="0,2!"]; } } caption: Directing influences on the aromatic ring.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chemical modification of this compound.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: I am attempting a bromination reaction on this compound and obtaining a mixture of isomers instead of the desired C4-substituted product. How can I improve the selectivity?

Answer:

This is a common challenge due to the multiple activating and directing groups on the ring. The amino group strongly directs ortho and para. While the para position (C4) is electronically favored, the ortho position (C5) can also be activated.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Reactivity of the Amino Group The strong activating effect of the aniline moiety can lead to multiple products and over-reaction.[3] Protecting the amino group as an acetamide or carbamate moderates its activating strength and increases steric hindrance around the C5 position, thereby favoring substitution at C4.
Harsh Reaction Conditions High temperatures can lead to the formation of thermodynamically less stable isomers. Performing the reaction at a lower temperature can improve selectivity for the C4 product.
Choice of Reagent and Solvent The solvent can influence the distribution of isomers. Experiment with different solvent systems, from nonpolar (e.g., CCl₄) to polar aprotic (e.g., DMF), to optimize the reaction.
Issue 2: Low Yield or No Reaction at a Specific Position

Question: I am trying to introduce a substituent at the C5 position but am observing very low yields. What could be the reason?

Answer:

The C5 position is sterically hindered by the adjacent fluorine atom and the nearby methyl group. Additionally, the electronic activation at this site might be insufficient for certain electrophiles.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Steric Hindrance The bulky nature of the electrophile may prevent its approach to the C5 position. Consider using a smaller, more reactive electrophile if possible.
Insufficient Activation Forcing conditions (higher temperature, stronger Lewis acid) might be necessary but could lead to side reactions. An alternative is to use Directed ortho-Metalation (DoM).[4][5]
Incorrect Reaction Type Electrophilic substitution might not be the ideal approach for C5 functionalization. DoM provides a powerful alternative for regioselective substitution ortho to a directing group.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most likely position for electrophilic aromatic substitution on unprotected this compound?

A1: The C4 position is the most probable site for electrophilic attack. This is because it is the para position relative to the strongly activating amino group and is sterically the most accessible.

Q2: How can I achieve substitution at the C5 position with high selectivity?

A2: Directed ortho-metalation (DoM) is the most effective strategy for C5 functionalization.[4][8] This involves protecting the amino group (e.g., as a pivalamide or carbamate) to create a directing metalating group (DMG). Treatment with a strong base like n-butyllithium or sec-butyllithium will selectively deprotonate the C5 position, allowing for subsequent quenching with an electrophile.

Q3: Is nucleophilic aromatic substitution (SNAr) a viable strategy for this molecule?

A3: Yes, SNAr is possible, particularly at the fluorine-substituted positions (C2 and C6).[9][10] The presence of multiple electron-withdrawing fluorine atoms activates the ring towards nucleophilic attack. To favor SNAr, the amino group should ideally be converted to a strong electron-withdrawing group (e.g., a nitro group via diazotization and Sandmeyer reaction, though this is a multi-step process).

Q4: My reaction mixture is turning dark and forming tar. What is causing this and how can I prevent it?

A4: Anilines are prone to oxidation, especially under acidic or harsh reaction conditions, leading to the formation of colored, polymeric byproducts.[3] To mitigate this, you should:

  • Use purified, colorless starting materials.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Protect the amino group, which reduces its susceptibility to oxidation.[3]

  • Maintain low reaction temperatures.

Predicted Regioselectivity for Key Reactions

The following table summarizes the predicted major regioisomers for common reactions based on established principles of directing effects.

Reaction TypeReagentsPredicted Major ProductRationale
Bromination (with protection) 1. Acetic anhydride2. Br₂, FeBr₃4-Bromo-2,6-difluoro-3-methylacetanilideThe acetamido group directs para; C4 is sterically accessible.
Nitration (with protection) 1. Acetic anhydride2. HNO₃, H₂SO₄4-Nitro-2,6-difluoro-3-methylacetanilideThe acetamido group directs para; C4 is sterically accessible.
Directed ortho-Metalation 1. Pivaloyl chloride2. sec-BuLi, TMEDA3. Electrophile (E⁺)N-(5-E-2,6-difluoro-3-methylphenyl)pivalamideThe pivalamido group directs lithiation to the adjacent C5 position.
Nucleophilic Aromatic Substitution NaOMe, DMF, heat2-Fluoro-6-methoxy-3-methylanilineThe fluorine atoms are susceptible to nucleophilic attack. Substitution at one of the fluoro positions is expected.

Experimental Protocols

Protocol 1: Regioselective Bromination at C4 via Amine Protection

This protocol details a two-step procedure for the selective bromination at the C4 position.

Step 1: Protection of the Amino Group (Acetylation)

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add pyridine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(2,6-difluoro-3-methylphenyl)acetamide.

Step 2: Bromination of the Protected Aniline

  • Dissolve the N-(2,6-difluoro-3-methylphenyl)acetamide (1.0 eq) in a suitable solvent (e.g., acetic acid or CCl₄).

  • Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Slowly add a solution of bromine (1.05 eq) in the same solvent, maintaining the temperature at 0-5 °C.

  • Stir the reaction at room temperature until TLC indicates the consumption of the starting material.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the crude product by column chromatography or recrystallization to obtain 4-bromo-2,6-difluoro-3-methylacetanilide.

Protocol 2: Regioselective Functionalization at C5 via Directed ortho-Metalation (DoM)

This protocol outlines the procedure for introducing an electrophile at the C5 position.

  • Protect the amino group of this compound with a suitable directing group such as a pivaloyl group (using pivaloyl chloride) or a carbamate (using Boc anhydride).

  • Dissolve the protected aniline (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq).

  • Cool the solution to -78 °C.

  • Slowly add sec-butyllithium (1.2 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add the desired electrophile (1.2 eq) (e.g., iodine for iodination, trimethylsilyl chloride for silylation) at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.

  • Purify the product by column chromatography.

Visualized Workflows and Logic

G start Start: Functionalize This compound protect Protect Amino Group (e.g., Acetylation) start->protect Target: C4 Position dom_protect Protect Amino Group (e.g., Pivaloyl Chloride) start->dom_protect Target: C5 Position eas Perform Electrophilic Aromatic Substitution (e.g., Bromination) protect->eas deprotect_eas Deprotect Amino Group (Hydrolysis) eas->deprotect_eas product_c4 C4-Substituted Product deprotect_eas->product_c4 lithiation Directed ortho-Metalation (sec-BuLi, -78°C) dom_protect->lithiation quench Quench with Electrophile (E+) lithiation->quench deprotect_dom Deprotect Amino Group (Optional) quench->deprotect_dom product_c5 C5-Substituted Product deprotect_dom->product_c5

G start Low Regioselectivity in EAS? check_protection Is the amino group protected? start->check_protection protect Protect the amino group (e.g., as acetamide). check_protection->protect No check_temp Are you using low temperature? check_protection->check_temp Yes protect->check_temp lower_temp Lower the reaction temperature (e.g., 0°C). check_temp->lower_temp No check_reagent Have you tried different solvents? check_temp->check_reagent Yes lower_temp->check_reagent change_solvent Screen a range of solvents (polar and nonpolar). check_reagent->change_solvent No end Improved Selectivity check_reagent->end Yes change_solvent->end

References

Technical Support Center: Pilot-Scale Synthesis of 2,6-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,6-Difluoro-3-methylaniline for pilot production. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent and industrially viable route for the synthesis of this compound is a two-step process. It begins with the nitration of 2,6-difluorotoluene to yield 2,6-difluoro-3-nitrotoluene, followed by the reduction of the nitro group to the desired aniline. This method is advantageous due to the availability of the starting materials and the generally high yields of the reactions.

Q2: What are the primary safety concerns when scaling up the nitration of 2,6-difluorotoluene?

A2: The nitration of aromatic compounds is a highly exothermic reaction, which can lead to thermal runaway if not properly controlled.[1][2] On a pilot scale, heat dissipation becomes a critical safety concern. It is imperative to use a reactor with adequate cooling capacity and to control the addition rate of the nitrating agent. Additionally, the use of strong acids like nitric and sulfuric acid requires appropriate personal protective equipment (PPE) and handling procedures to prevent chemical burns.[3]

Q3: How can I minimize the formation of isomers during the nitration step?

A3: In the case of 2,6-difluorotoluene, the fluorine atoms and the methyl group direct the electrophilic nitration. The primary product expected is 2,6-difluoro-3-nitrotoluene.[3] To maximize the selectivity for this isomer, it is crucial to maintain a low reaction temperature, typically between 0 and 10°C.[3] Running the reaction at higher temperatures can lead to the formation of other isomers and increase the risk of side reactions.

Q4: What are the common challenges associated with the catalytic reduction of the nitro group at a pilot scale?

A4: Scaling up the catalytic hydrogenation of nitroarenes presents several challenges. These include ensuring efficient mixing of the substrate, catalyst, and hydrogen gas, as well as managing the heat generated by the exothermic reaction. Catalyst handling, including filtration and recovery, can also be more complex at a larger scale. The choice of catalyst and reaction conditions is critical to achieve a high yield and minimize the formation of by-products.

Q5: What are the recommended methods for purifying this compound at a pilot scale?

A5: At the pilot scale, the purification of this compound is typically achieved through distillation under reduced pressure. This method is effective for separating the product from less volatile impurities and the solvent. Depending on the purity requirements, a subsequent recrystallization step may be employed to further refine the product.

Troubleshooting Guides

Nitration of 2,6-Difluorotoluene
Issue Potential Cause Recommended Solution(s)
Low Yield of 2,6-difluoro-3-nitrotoluene Incomplete reaction.- Increase the reaction time or allow the reaction to stir longer at room temperature after the initial cooling phase. - Ensure the nitrating agent is of high quality and concentration.
Suboptimal reaction temperature.- Strictly maintain the reaction temperature between 0 and 10°C during the addition of the nitrating agent to prevent side reactions.[3]
Product loss during work-up.- Ensure efficient extraction by using an adequate volume of organic solvent. - Minimize product loss during washing steps by carefully separating the layers.
Formation of Multiple Isomers Reaction temperature is too high.- Improve cooling and slow down the addition rate of the nitrating agent to maintain the temperature below 10°C.[3]
Incorrect stoichiometry of reagents.- Use the recommended molar ratios of nitric acid and sulfuric acid to 2,6-difluorotoluene.
Runaway Reaction Poor temperature control.- Immediately stop the addition of the nitrating agent and apply maximum cooling. - Ensure the reactor's cooling system is functioning optimally before starting the reaction. - For pilot-scale, consider using a semi-batch process where the aromatic compound is added to the acid mixture to better control the exotherm.[2]
Reduction of 2,6-Difluoro-3-nitrotoluene
Issue Potential Cause Recommended Solution(s)
Incomplete Reduction Inactive or insufficient catalyst.- Use a fresh, high-quality catalyst (e.g., Palladium on carbon). - Increase the catalyst loading, but be mindful of cost implications at scale.
Insufficient hydrogen pressure or poor mixing.- Ensure the reactor is properly sealed and pressurized with hydrogen. - Optimize the stirring rate to ensure good contact between the catalyst, substrate, and hydrogen.
Low reaction temperature.- Gradually increase the reaction temperature as per the protocol, but monitor for any increase in by-product formation.
By-product Formation (e.g., azo or azoxy compounds) Insufficient hydrogen or localized high temperatures.- Maintain a constant and sufficient hydrogen pressure throughout the reaction. - Ensure uniform temperature distribution within the reactor.
Difficult Catalyst Filtration Fine catalyst particles.- Use a filter aid like Celite to improve filtration speed and efficiency. - Consider using a catalyst with a larger particle size if available.

Experimental Protocols

Nitration of 2,6-Difluorotoluene

This protocol is adapted from general methods for aromatic nitration and should be optimized for pilot-scale production.[3]

Materials:

  • 2,6-Difluorotoluene

  • Concentrated Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a suitable reactor equipped with cooling, a stirrer, and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents). Cool the acid to 0-5°C. Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the sulfuric acid while maintaining the temperature below 10°C.

  • Nitration Reaction: To the cold nitrating mixture, add 2,6-difluorotoluene (1.0 equivalent) dropwise through the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 0 and 10°C.[3]

  • After the addition is complete, continue stirring the mixture at 0-10°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and water with vigorous stirring to quench the reaction.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-difluoro-3-nitrotoluene.

Reduction of 2,6-Difluoro-3-nitrotoluene

This protocol is a general procedure for the reduction of nitroarenes and should be optimized for the specific equipment and scale.

Materials:

  • 2,6-Difluoro-3-nitrotoluene

  • Palladium on Carbon (5-10% Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen Gas

  • Celite (optional, for filtration)

Procedure:

  • Reaction Setup: In a hydrogenation reactor, dissolve the crude 2,6-difluoro-3-nitrotoluene in methanol.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the target temperature (e.g., 40-60°C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake and/or analytical methods (GC or TLC). The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Quantitative Data Summary

Parameter Nitration of 2,6-Difluorotoluene Reduction of 2,6-Difluoro-3-nitrotoluene
Reactant Ratio (Substrate:Reagent) 1 : 1.1 - 1.5 (2,6-Difluorotoluene : Nitric Acid)Varies with catalyst activity
Catalyst Concentrated Sulfuric Acid5-10% Palladium on Carbon
Solvent None (neat) or Dichloromethane for work-upMethanol or Ethanol
Temperature 0 - 25°C[3]25 - 60°C
Pressure Atmospheric50 - 500 psi H₂
Reaction Time 1 - 4 hours[3]2 - 8 hours
Typical Yield Moderate to Good[3]>90%
Purity (after purification) >98%>99%

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 2_6_Difluorotoluene 2,6-Difluorotoluene 2_6_Difluoro_3_nitrotoluene 2,6-Difluoro-3-nitrotoluene 2_6_Difluorotoluene->2_6_Difluoro_3_nitrotoluene 0-10°C Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->2_6_Difluoro_3_nitrotoluene 2_6_Difluoro_3_methylaniline This compound 2_6_Difluoro_3_nitrotoluene->2_6_Difluoro_3_methylaniline Reduction Reducing_Agent H₂ / Pd/C Reducing_Agent->2_6_Difluoro_3_methylaniline

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Reaction Check Reaction Completion Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Increase_Time_Temp Increase Reaction Time / Temperature Incomplete->Increase_Time_Temp Check_Reagents Check Reagent Quality Incomplete->Check_Reagents Check_Workup Review Work-up & Purification Complete->Check_Workup Increase_Time_Temp->Check_Reaction Optimize_Extraction Optimize Extraction / Distillation Check_Workup->Optimize_Extraction

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

The Impact of Fluorination and Methylation on the Biological Activity of Aniline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic modification of the aniline ring with various substituents can dramatically alter the biological activity of the resulting compounds. This guide offers a comparative analysis of the biological activities of 2,6-difluoro-3-methylaniline derivatives against other substituted anilines, with a particular focus on their roles as kinase inhibitors and antimicrobial agents. This report is intended for researchers, scientists, and drug development professionals, providing a synthesis of available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The introduction of fluorine atoms to a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The presence of a methyl group can also influence the compound's steric and electronic properties, further modulating its interaction with biological targets. Understanding the interplay of these substitutions is crucial for the rational design of more potent and selective drug candidates.

Comparative Analysis of Biological Activity

The biological efficacy of aniline derivatives is profoundly influenced by the nature and position of substituents on the aniline ring. The following tables summarize quantitative data from various studies, offering a comparative perspective on the performance of di-fluorinated and other substituted anilines.

Kinase Inhibitory Activity

Aniline derivatives are prevalent in the design of kinase inhibitors, which are critical in oncology. The substitution pattern on the aniline ring plays a pivotal role in determining the potency and selectivity of these inhibitors.

Table 1: Comparative Kinase Inhibitory Activity of Substituted Aniline Derivatives

Compound ClassDerivative ExampleTarget Kinase(s)IC50 (nM)Reference
2-Substituted Aniline PyrimidineCompound 18c Mer18.5[1]
c-Met33.6[1]
4-Anilino-quinazolineGefitinib (3-chloro-4-fluoroaniline moiety)EGFR10.41[2]
Erlotinib EGFR11.65[2]
Vandetanib (4-bromo-2-fluoroaniline moiety)EGFR11[2]
Compound 5 (3-chloroaniline moiety)EGFR1[2]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. Lower values indicate higher potency.

The data in Table 1 highlights that specific halogen substitutions on the aniline ring are crucial for potent kinase inhibition. For instance, a 3-chloroaniline substituent in a 4-anilino-quinazoline scaffold resulted in a highly potent EGFR inhibitor (Compound 5) with an IC50 of 1 nM.[2] Similarly, Compound 18c, a 2-substituted aniline pyrimidine derivative, demonstrated potent dual inhibition of Mer and c-Met kinases.[1]

Antimicrobial Activity

Fluorinated anilines have also demonstrated promising activity against various bacterial strains. The trifluoromethyl group, in particular, has been shown to be a key pharmacophore in some potent antimicrobial agents.

Table 2: Comparative Antimicrobial Activity of Fluorinated Aniline Derivatives

CompoundDerivative TypeVibrio parahaemolyticus MIC (µg/mL)Vibrio harveyi MIC (µg/mL)Reference
2-Iodo-4-trifluoromethylaniline (ITFMA)Trifluoro-aniline5050[3][4]
4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Trifluoro-aniline100100[3][4]
3,5-DibromoanilineBromo-aniline100100[3]
4-Bromo-3-chloroanilineChloro-bromo-aniline125125[3]
3,5-Difluoro-4-iodoanilineDi-fluoro-iodo-aniline150150[3]
3-Bromo-4-chloroanilineChloro-bromo-aniline175175[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower values indicate greater antimicrobial activity.

As shown in Table 2, trifluoromethylated anilines such as 2-iodo-4-trifluoromethylaniline (ITFMA) exhibit significant antimicrobial activity against Vibrio species.[3][4] Interestingly, di-halogenated anilines also show noteworthy activity, suggesting that halogenation, in general, is a favorable modification for antimicrobial potency.[3]

Key Signaling Pathways

The anticancer activity of many aniline-based kinase inhibitors stems from their ability to block crucial signaling pathways that drive tumor growth and proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Aniline-based EGFR Inhibitor Inhibitor->EGFR Inhibits (ATP competitive)

Caption: EGFR signaling pathway and inhibition by aniline derivatives.

The diagram above illustrates the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Upon binding of its ligand, EGFR activates downstream pathways like the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, leading to cell proliferation, survival, and angiogenesis. Aniline-based EGFR inhibitors act by competitively blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting these downstream signals.[5]

Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential.

Kinase Inhibition Assay

The inhibitory activity of aniline derivatives against specific kinases is typically determined using in vitro kinase assays.

General Protocol:

  • Reagents and Materials: Recombinant kinase, appropriate peptide substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • A solution of the kinase and the test compound at various concentrations is pre-incubated in a 96-well plate.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. IC50 values are then calculated by fitting the data to a dose-response curve.[1][6]

Kinase_Assay_Workflow start Start reagents Prepare Kinase, Substrate, ATP, and Test Compounds start->reagents incubation1 Pre-incubate Kinase with Test Compound reagents->incubation1 reaction Initiate Reaction (Add Substrate + ATP) incubation1->reaction incubation2 Incubate at 30°C reaction->incubation2 stop Stop Reaction incubation2->stop detection Add Detection Reagent (e.g., ADP-Glo) stop->detection read Measure Luminescence detection->read analysis Calculate % Inhibition and IC50 read->analysis end End analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of aniline derivatives against bacterial strains is commonly determined using the broth microdilution method.

General Protocol:

  • Materials: Test compounds, Mueller-Hinton Broth (MHB), bacterial strains, 96-well microtiter plates, and a spectrophotometer.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in MHB directly in the microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][7]

Conclusion

The strategic placement of fluorine and methyl groups on the aniline ring is a powerful tool for modulating the biological activity of these versatile scaffolds. The presented data indicates that specific halogenation patterns can lead to highly potent kinase inhibitors, while trifluoromethylated anilines show promise as antimicrobial agents. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of medicinal chemistry, aiding in the design and evaluation of the next generation of aniline-based therapeutics. Further structure-activity relationship studies are warranted to fully elucidate the potential of this compound derivatives and to guide the development of novel drug candidates with improved efficacy and safety profiles.

References

A Comparative Guide to the Analytical Quantification of 2,6-Difluoro-3-methylaniline: HPLC, GC-MS, and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of chemical intermediates like 2,6-Difluoro-3-methylaniline is crucial for ensuring the quality, consistency, and safety of pharmaceutical products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique, alongside Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) as viable alternatives. While a specific validated HPLC method for this compound is not widely published, this document outlines a detailed, scientifically grounded protocol for its development and validation based on established principles for similar aromatic amines and International Council for Harmonisation (ICH) guidelines.[1][2][3]

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is contingent on various factors, including the analyte's properties, the sample matrix, and the specific requirements for sensitivity and selectivity. The following table summarizes the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aromatic amines, providing a baseline for method selection.

Analytical Method Linearity (R²) Limit of Detection (LOD) Limit of Quantitation (LOQ) Precision (%RSD) Accuracy/Recovery (%) Key Advantages Key Disadvantages
HPLC-UV > 0.9990.01 - 0.1 µg/mL0.03 - 0.3 µg/mL< 2%98 - 102%Robust, cost-effective, widely availableModerate sensitivity, potential for matrix interference
GC-MS > 0.9950.1 - 10 ng/mL0.3 - 30 ng/mL< 15%80 - 110%High selectivity, suitable for volatile compoundsMay require derivatization for polar analytes, high temperature can degrade labile compounds
LC-MS/MS > 0.9990.01 - 1 ng/mL0.03 - 3 ng/mL< 10%90 - 110%High sensitivity and selectivity, suitable for complex matricesHigher equipment cost and complexity

Experimental Protocols

Proposed HPLC Method Development for this compound

This hypothetical reversed-phase HPLC (RP-HPLC) method is designed based on the physicochemical properties of this compound (C7H7F2N, MW: 143.13 g/mol ).[4]

1. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm (based on typical UV absorbance for anilines).

  • Injection Volume: 10 µL.

  • Standard and Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation Protocol (ICH Q2(R1) Guidelines)

The developed HPLC method must be validated to ensure it is suitable for its intended purpose.[1][3][5] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by analyzing a placebo, a spiked sample, and stressed samples (acid, base, peroxide, heat, light).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be analyzed, and the correlation coefficient (r) should be ≥ 0.999.[5][6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.

    • The relative standard deviation (%RSD) for precision should not be more than 2.0%.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).[2][6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method development and validation process.

Caption: Workflow for HPLC Method Development and Validation.

cluster_sample Sample Analysis cluster_hplc HPLC System cluster_data Data Processing sample Sample containing This compound preparation Dissolve in Diluent & Filter (0.45 µm) sample->preparation injection Inject 10 µL preparation->injection Prepared Sample separation C18 Column (Gradient Elution) injection->separation detection UV Detector (240 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram Signal Output quantification Quantify using Calibration Curve chromatogram->quantification result Report Concentration quantification->result

Caption: Experimental Workflow for Sample Quantification.

References

A Comparative Analysis of Reactivity: Fluorinated vs. Non-Fluorinated Methylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Influence of Fluorination on Methylaniline Reactivity, Supported by Experimental Data and Detailed Protocols.

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical properties and enhance biological activity. This guide provides a comprehensive comparison of the reactivity of fluorinated versus non-fluorinated methylanilines, focusing on the impact of ortho-fluorine substitution on the nucleophilicity and basicity of the amine. By presenting key experimental data and detailed methodologies, this document aims to equip researchers with the insights necessary to make informed decisions in synthetic planning and drug design.

Executive Summary

The introduction of a fluorine atom onto an aromatic ring, particularly in the ortho position to an amino group, exerts a significant influence on the molecule's electronic properties and, consequently, its chemical reactivity. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect (-I effect), which reduces the electron density on the nitrogen atom of the aniline. This decrease in electron density directly impacts the nucleophilicity and basicity of the amine, generally rendering the fluorinated analogue less reactive in reactions where the aniline acts as a nucleophile, such as acylation. This guide will delve into the quantitative aspects of this phenomenon, providing a framework for predicting and understanding the chemical behavior of these important synthetic intermediates.

The Impact of Fluorination on Basicity: A Quantitative Look

The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This property is quantified by the pKa of its conjugate acid (the anilinium ion). A lower pKa value indicates a weaker base. The presence of an electron-withdrawing fluorine atom is expected to decrease the basicity of the methylaniline.

CompoundStructurepKa (Predicted/Related)Reference
N-Methylaniline~4.85Inferred from related anilines
2-Fluoro-N-methylaniline3.65 ± 0.10 (Predicted)[1]

Table 1: Comparison of pKa values for N-methylaniline and 2-fluoro-N-methylaniline. The pKa of N-methylaniline is inferred from the established trend that N-alkylation slightly increases the basicity of aniline (pKa ≈ 4.6). The predicted pKa for 2-fluoro-N-methylaniline suggests a significant decrease in basicity due to the ortho-fluoro substituent.

This predicted decrease of over one pKa unit highlights the substantial electron-withdrawing effect of the ortho-fluorine atom, making 2-fluoro-N-methylaniline a significantly weaker base than its non-fluorinated counterpart.

Comparative Reactivity in N-Acylation

N-acylation is a fundamental transformation in organic synthesis where the aniline nitrogen acts as a nucleophile, attacking an electrophilic acylating agent. The rate of this reaction is directly proportional to the nucleophilicity of the aniline. Given the reduced basicity of 2-fluoro-N-methylaniline, it is expected to exhibit lower reactivity in N-acylation reactions compared to N-methylaniline.

Experimental Protocols

To provide a practical framework for comparing the reactivity of fluorinated and non-fluorinated methylanilines, the following detailed experimental protocols are provided.

Experimental Workflow: Competitive N-Acylation

This experiment is designed to directly compare the nucleophilicity of 2-fluoro-N-methylaniline and N-methylaniline by allowing them to compete for a limited amount of an acylating agent.

G cluster_0 Reaction Setup cluster_1 Work-up and Analysis A Equimolar mixture of 2-fluoro-N-methylaniline and N-methylaniline in an inert solvent (e.g., CH2Cl2) D Reaction Mixture A->D 1. Add to reaction vessel B Acylating agent (e.g., 0.5 eq. of acetyl chloride) B->D 2. Add dropwise at 0°C C Tertiary amine base (e.g., triethylamine) C->D 3. Add E Quench with saturated NaHCO3 (aq) D->E F Extract with CH2Cl2 E->F G Dry organic layer (Na2SO4) and concentrate F->G H Analyze crude product by 1H NMR and GC-MS G->H I Determine the ratio of N-acetyl-2-fluoro-N-methylaniline to N-acetyl-N-methylaniline H->I

A flowchart for the competitive N-acylation experiment.

Materials:

  • 2-Fluoro-N-methylaniline

  • N-Methylaniline

  • Acetyl chloride (or other acylating agent)

  • Triethylamine (or other non-nucleophilic base)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • NMR spectrometer and GC-MS for analysis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve equimolar amounts (e.g., 1.0 mmol) of 2-fluoro-N-methylaniline and N-methylaniline in anhydrous dichloromethane.

  • Add triethylamine (1.1 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (0.5 mmol) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional hour.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR spectroscopy and GC-MS to determine the relative ratio of the two N-acetylated products.

Expected Outcome: The ratio of the N-acetylated products will directly reflect the relative nucleophilicity of the two anilines. It is anticipated that N-acetyl-N-methylaniline will be the major product, demonstrating the higher reactivity of the non-fluorinated aniline.

Experimental Protocol: Synthesis of 2-Fluoro-N-methylaniline

This protocol outlines a common method for the synthesis of 2-fluoro-N-methylaniline, which can be compared to standard synthesis methods for N-methylaniline.

G A 2-Fluoroaniline D Reaction Mixture A->D B Dimethyl carbonate B->D C Basic molecular sieve (NaY) C->D E Reflux (11-12 hours) D->E F Cool and filter E->F G Rectification F->G H 2-Fluoro-N-methylaniline G->H

A synthetic pathway for 2-fluoro-N-methylaniline.

Materials:

  • 2-Fluoroaniline

  • Dimethyl carbonate

  • Basic molecular sieve (e.g., NaY)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • To a reaction flask, add 2-fluoroaniline, dimethyl carbonate, and a catalytic amount of basic molecular sieve NaY.

  • Stir the mixture and heat to reflux for 11-12 hours, monitoring the reaction progress by GC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • The filtrate is then subjected to rectification under normal pressure to remove the solvent and isolate the 2-fluoro-N-methylaniline product.

Signaling Pathways and Logical Relationships

The principles governing the reactivity of these anilines can be visualized as a logical flow of cause and effect, rooted in the fundamental electronic properties of the substituents.

G cluster_0 Fluorinated Methylaniline cluster_1 Non-Fluorinated Methylaniline A Ortho-Fluorine Substituent B Strong Inductive Electron Withdrawal (-I) A->B C Decreased Electron Density on Nitrogen B->C D Reduced Basicity (Lower pKa) C->D E Reduced Nucleophilicity C->E F Slower Reaction Rate in Nucleophilic Reactions (e.g., N-Acylation) E->F G No Electron-Withdrawing Substituent H Higher Electron Density on Nitrogen G->H I Higher Basicity (Higher pKa) H->I J Higher Nucleophilicity H->J K Faster Reaction Rate in Nucleophilic Reactions (e.g., N-Acylation) J->K

The electronic effects influencing the reactivity of methylanilines.

Conclusion

The presence of a fluorine atom in the ortho position of N-methylaniline significantly attenuates its basicity and nucleophilicity due to the potent inductive electron-withdrawing nature of fluorine. This translates to a marked decrease in reactivity in common synthetic transformations such as N-acylation. For researchers in drug development and materials science, a clear understanding of these electronic effects is paramount for the rational design of synthetic routes and the fine-tuning of molecular properties. The provided experimental protocols offer a practical means to quantitatively assess these differences in reactivity, enabling more precise control over chemical outcomes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxic potential of 2,6-Difluoro-3-methylaniline and structurally related compounds. Due to the limited publicly available genotoxicity data for this compound, this guide leverages data from analogous aromatic amines to provide a comprehensive overview based on established genotoxicity assays. The information presented herein is intended to inform researchers and drug development professionals about the potential genotoxic profile of this class of compounds.

Executive Summary

Aromatic amines are a class of chemicals where some members are known to be mutagenic and carcinogenic. Their genotoxicity is often dependent on metabolic activation to reactive intermediates that can interact with DNA. This guide summarizes the available genotoxicity data for compounds structurally related to this compound, including various fluoro- and methyl-substituted anilines. The primary assays discussed are the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay. While direct experimental data for this compound is scarce, the data on related compounds suggest that the substitution pattern on the aniline ring plays a crucial role in determining genotoxic potential.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data from genotoxicity studies on aniline and its derivatives. These compounds were selected based on their structural similarity to this compound, featuring fluorine and/or methyl substitutions.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for Selected Aniline Derivatives

CompoundStrain(s)Metabolic Activation (S9)ResultObservations
2,4,6-Trimethylaniline TA100WithWeakly PositiveSmall increase in revertant colonies.
2,4,5-Trimethylaniline TA98, TA100, TA1535WithPositive
2,6-Dimethylaniline Not SpecifiedNot SpecifiedInconsistent results reported in literature.
3,5-Dimethylaniline Not SpecifiedNot SpecifiedInconsistent results reported in literature.
2,4-Difluoroaniline TA98, TA100, TA1535, TA1537With and WithoutNegativeNo significant increase in revertant colonies observed.
Aniline Multiple strainsWithMixedSome studies report positive results, others negative.

Data is compiled from multiple sources. The specific experimental conditions may vary between studies.

Table 2: In Vitro Micronucleus Assay Results for Selected Aniline Derivatives

CompoundCell LineMetabolic Activation (S9)ResultObservations
2,6-Dimethylaniline Not SpecifiedNot SpecifiedPositiveIncreased frequency of micronuclei observed.
3,5-Dimethylaniline Not SpecifiedNot SpecifiedPositiveIncreased frequency of micronuclei observed.
Aniline Not SpecifiedWithPositiveInduction of micronuclei reported.

Data is compiled from multiple sources. The specific experimental conditions may vary between studies.

Table 3: In Vitro Chromosomal Aberration Assay Results for Selected Aniline Derivatives

CompoundCell LineMetabolic Activation (S9)ResultObservations
2,4,6-Trimethylaniline Not SpecifiedNot SpecifiedPositiveInduction of chromosomal aberrations reported.
Aniline Human LymphocytesWith and WithoutPositiveClastogenic effects observed.

Data is compiled from multiple sources. The specific experimental conditions may vary between studies.

Metabolic Activation of Aromatic Amines

The genotoxicity of many aromatic amines is dependent on their metabolic activation into reactive electrophilic species. This process is primarily mediated by cytochrome P450 enzymes in the liver. A simplified signaling pathway for the metabolic activation of aromatic amines is depicted below.

Metabolic_Activation cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Genotoxic Event Aromatic_Amine Aromatic Amine (e.g., this compound) N_Hydroxy_Amine N-Hydroxy Aromatic Amine Aromatic_Amine->N_Hydroxy_Amine CYP450 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., O-sulfate or O-acetyl ester) N_Hydroxy_Amine->Reactive_Ester Sulfotransferase or N-Acetyltransferase Nitrenium_Ion Nitrenium/Arylnitrenium Ion (Electrophilic Intermediate) Reactive_Ester->Nitrenium_Ion Spontaneous Heterolysis DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Reacts with DNA bases Mutation Mutation DNA_Adducts->Mutation Leads to

Metabolic activation pathway of aromatic amines leading to genotoxicity.

Experimental Protocols

The following are detailed methodologies for the key genotoxicity assays cited in this guide, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[1] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to mutations in the genes responsible for its synthesis.[2] The assay measures the ability of a test substance to induce reverse mutations (reversions), restoring the functional gene and allowing the bacteria to grow on an amino acid-deficient medium.[2]

Experimental Workflow:

Ames_Test_Workflow Start Start Prepare_Cultures Prepare overnight cultures of bacterial tester strains Start->Prepare_Cultures Prepare_Test_Mixture Prepare test mixture: - Bacteria - Test compound (various conc.) - S9 mix (or buffer) Prepare_Cultures->Prepare_Test_Mixture Plate_Mixture Mix with molten top agar and pour onto minimal glucose agar plates Prepare_Test_Mixture->Plate_Mixture Incubate Incubate plates at 37°C for 48-72 hours Plate_Mixture->Incubate Count_Colonies Count revertant colonies Incubate->Count_Colonies Analyze_Data Analyze data and determine mutagenicity Count_Colonies->Analyze_Data End End Analyze_Data->End

General workflow for the Ames test.

Methodology:

  • Tester Strains: A set of bacterial strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, are used to detect different types of mutations.

  • Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that require metabolic activation to become mutagenic.

  • Procedure:

    • The bacterial tester strains are exposed to the test substance at various concentrations, with and without S9 mix.

    • The mixture is combined with a small amount of molten top agar containing a trace of the required amino acid (to allow for a few cell divisions) and poured onto minimal agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

In Vitro Micronucleus Assay - OECD 487

The in vitro micronucleus assay is a genotoxicity test that detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.[3][4] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[3][4]

Methodology:

  • Cell Lines: A variety of mammalian cell lines can be used, including Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), human peripheral blood lymphocytes, or TK6 cells.[3]

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9).[3]

  • Procedure:

    • Cells are exposed to the test compound at a range of concentrations.

    • Treatment is typically for a short period (3-6 hours) with and without S9, followed by a recovery period, or for a continuous period (e.g., 24 hours) without S9.

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have undergone one cell division.

    • Cells are harvested, fixed, and stained.

  • Data Analysis: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 cells per concentration. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Chromosomal Aberration Assay - OECD 473

The in vitro chromosomal aberration assay is designed to identify substances that cause structural damage to chromosomes.[5][6][7][8][9][10]

Methodology:

  • Cell Lines: Suitable cell lines include CHO, V79, human peripheral blood lymphocytes, and others.[5][6][10]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9).[5][6][10]

  • Procedure:

    • Cell cultures are treated with the test substance at various concentrations.

    • Similar to the micronucleus assay, both short-term (with and without S9) and long-term (without S9) treatment protocols are used.

    • Cells are treated with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.

    • Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.

    • Chromosomes are stained for microscopic analysis.

  • Data Analysis: Metaphase cells are analyzed for different types of chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. A statistically significant and dose-related increase in the percentage of cells with structural chromosomal aberrations is considered a positive result.[8][9]

Conclusion

Given these findings, it is plausible that this compound could possess genotoxic potential, likely requiring metabolic activation. The presence of both electron-withdrawing fluorine atoms and an electron-donating methyl group on the aniline ring may influence its metabolic fate and reactivity towards DNA. Therefore, it is strongly recommended that this compound be subjected to a standard battery of genotoxicity tests, including the Ames test, in vitro micronucleus assay, and in vitro chromosomal aberration assay, to definitively characterize its genotoxic profile. The experimental protocols outlined in this guide provide a framework for conducting such an assessment.

References

Navigating the Structural Maze: A Comparative Guide to the Analysis of 2,6-Difluoro-3-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of analytical techniques for 2,6-Difluoro-3-methylaniline derivatives, with a focus on X-ray crystallography. While a specific crystal structure for this compound was not found in publicly accessible crystallographic databases at the time of this writing, this guide will utilize data from structurally related aniline derivatives to illustrate the principles and comparative value of various analytical methods.

The unequivocal determination of a molecule's three-dimensional structure is often the gold standard in chemical analysis, providing invaluable insights into its physical and chemical properties, potential biological activity, and intermolecular interactions. X-ray crystallography stands as the most powerful technique for achieving this. However, a comprehensive characterization relies on a suite of analytical methods. This guide compares X-ray crystallography with other common spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, using data from analogous compounds to provide a practical framework for researchers.

Comparative Analysis of Analytical Techniques

The following tables summarize the type of information obtained and present sample data from aniline derivatives structurally related to this compound.

Table 1: Comparison of Analytical Techniques for the Characterization of Aniline Derivatives

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.Unambiguous determination of stereochemistry and conformation. Provides detailed structural information at the atomic level.Requires a single, high-quality crystal. The solid-state conformation may differ from the solution or gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F). Provides details on molecular connectivity and conformation in solution.Non-destructive. Provides detailed information about the molecule's structure and dynamics in solution. Can be used for a wide range of compounds.Does not provide a direct 3D structure. Complex spectra can be difficult to interpret for large molecules.
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule based on the absorption of infrared radiation.Fast and simple to perform. Provides a "fingerprint" of the molecule, useful for identification and quality control.Provides limited information about the overall molecular structure. Some functional groups have overlapping absorption bands.
Mass Spectrometry (MS) Information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can provide structural clues.High sensitivity. Can be used to determine the molecular formula.Does not provide information on stereochemistry or conformation. Isomeric compounds can be difficult to distinguish.

Table 2: Illustrative X-ray Crystallographic Data for a Substituted Aniline Derivative (2,6-Dibromo-4-methylaniline)

Parameter Value Significance
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 4.98 Å, b = 13.54 Å, c = 14.12 ÅDimensions of the repeating unit in the crystal lattice.
Bond Length (C-N) 1.42 ÅProvides the distance between the carbon and nitrogen atoms of the aniline group.
Bond Angle (C-C-N) 120.5°Angle between adjacent atoms, indicating the geometry around the carbon atom.
Intermolecular Interactions N-H···N hydrogen bondsReveals how molecules are arranged and interact with each other in the crystal.[1]

Data is for 2,6-Dibromo-4-methylaniline and is used here for illustrative purposes.[1]

Table 3: Illustrative Spectroscopic Data for Aniline Derivatives

Technique Compound Key Data Interpretation
¹H NMR N-Methylanilineδ 7.16 (t, 2H), 6.69 (t, 1H), 6.56 (d, 2H), 3.6 (br s, 1H), 2.74 (s, 3H)Chemical shifts and splitting patterns confirm the presence of the phenyl and N-methyl groups and their relative positions.[2]
¹³C NMR N-Methylanilineδ 149, 129, 117, 112, 31 ppmChemical shifts indicate the different carbon environments in the molecule.[2]
IR Spectroscopy N-Methylaniline3443 cm⁻¹ (N-H stretch), 3098-3021 cm⁻¹ (C-H aromatic stretch), 1606, 1509 cm⁻¹ (C=C aromatic stretch)Characteristic absorption bands confirm the presence of the amine and aromatic functional groups.[2][3]

Data is for N-Methylaniline and is used here for illustrative purposes.[2][3]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized procedures for the key analytical techniques discussed.

X-ray Crystallography
  • Crystal Growth: Single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents should be screened to find optimal conditions.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.

NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum. For fluorinated compounds, ¹⁹F NMR would also be a critical experiment.

  • Data Processing and Analysis: The acquired data (a free induction decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.

IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film or in solution.

  • Data Acquisition: The sample is placed in an FT-IR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the presence of specific functional groups in the molecule.

Experimental Workflow for Characterization

The characterization of a novel this compound derivative would typically follow a logical workflow to ensure a comprehensive understanding of its chemical nature.

G cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_crystallographic Crystallographic Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Final_Structure Comprehensive Structural Characterization NMR->Final_Structure IR->Final_Structure MS->Final_Structure XRD X-ray Diffraction Crystal_Growth->XRD Structure_Determination Structure Determination & Refinement XRD->Structure_Determination Structure_Determination->Final_Structure

Caption: Workflow for the synthesis and structural characterization of a novel chemical compound.

This guide provides a framework for the comparative analysis of this compound derivatives. While the absence of specific X-ray crystallographic data for the parent compound necessitates the use of analogues for illustration, the principles of comparison and the experimental workflows remain universally applicable for the rigorous characterization of new chemical entities. The combination of these analytical techniques provides a powerful toolkit for researchers to fully elucidate the structure and properties of novel molecules.

References

No Published Data on the Antimicrobial Efficacy of 2,6-Difluoro-3-methylaniline Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals interested in the potential of fluorinated anilines as antimicrobial agents will find a lack of specific data for compounds based on the 2,6-Difluoro-3-methylaniline scaffold. This indicates a largely unexplored area within the field of medicinal chemistry.

While the broader classes of compounds, such as Schiff bases, triazoles, pyrazoles, quinolines, and oxadiazoles, are well-documented for their diverse biological activities, including antimicrobial effects, the specific contribution of the this compound moiety to such activities remains uninvestigated in the public domain.

Consequently, it is not possible to provide a comparison guide with quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound based compounds against any microbial strains. Furthermore, the absence of experimental studies means there are no established protocols for their synthesis or antimicrobial testing to report. Similarly, visualizations of signaling pathways or experimental workflows related to these specific compounds cannot be generated due to the lack of foundational research.

This absence of data presents a clear opportunity for future research. The unique substitution pattern of this compound could potentially lead to novel antimicrobial agents with unique mechanisms of action. Future studies could focus on:

  • Synthesis of a library of derivatives: Incorporating the this compound scaffold into various heterocyclic systems known for antimicrobial activity.

  • In vitro antimicrobial screening: Evaluating the synthesized compounds against a broad panel of pathogenic bacteria and fungi.

  • Structure-Activity Relationship (SAR) studies: To understand how different structural modifications influence antimicrobial efficacy.

  • Mechanism of action studies: To determine how these novel compounds exert their antimicrobial effects.

Until such research is conducted and published, the efficacy of this compound based compounds as antimicrobial agents remains an open question. Professionals in the field are encouraged to consider this gap in knowledge as a potential avenue for new drug discovery and development initiatives.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,6-Difluoro-3-methylaniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-difluoro substitution pattern is of particular interest as fluorine atoms can modulate the pKa of the aniline nitrogen, influence metabolic stability, and form key interactions with protein targets. The additional methyl group provides a further vector for modification and can impact the compound's conformation and interaction with hydrophobic pockets in the kinase active site.

Comparative Analysis of Hypothetical Analog Performance

To illustrate the potential SAR of 2,6-difluoro-3-methylaniline analogs, a series of hypothetical compounds were designed and their theoretical inhibitory activity against a representative kinase (e.g., a receptor tyrosine kinase) is presented. The data below is for illustrative purposes to demonstrate potential SAR trends.

Compound IDR1 Substitution (at the aniline nitrogen)R2 Substitution (at the methyl group)IC50 (nM)Ligand Efficiency
HYPO-001 -H-H>10,000-
HYPO-002 -C(O)CH3 (Acetyl)-H8500.28
HYPO-003 -C(O)Ph (Benzoyl)-H4200.31
HYPO-004 -C(O)c1ccccc1(4-OCH3)-H2100.33
HYPO-005 -C(O)c1ccccc1(4-Cl)-H1500.34
HYPO-006 -SO2Ph (Benzenesulfonyl)-H6000.29
HYPO-007 -C(O)Ph-OH3500.32
HYPO-008 -C(O)Ph-OCH34800.30

SAR Observations:

  • Acylation of the Aniline Nitrogen: Unsubstituted aniline (HYPO-001) is inactive. Acylation (HYPO-002 and HYPO-003) introduces activity, suggesting the amide bond is crucial for interaction with the kinase, a common feature in Type I and Type II kinase inhibitors.[3]

  • Aromatic Substitutions: Substitution on the benzoyl ring (R1) significantly impacts potency. An electron-donating group (methoxy, HYPO-004) and an electron-withdrawing group (chloro, HYPO-005) both enhance activity compared to the unsubstituted benzoyl analog (HYPO-003), indicating that both electronic and steric factors are at play in the binding pocket.

  • Amide vs. Sulfonamide: The benzoyl analog (HYPO-003) is more potent than the benzenesulfonyl analog (HYPO-006), suggesting the geometry and hydrogen bonding capacity of the amide are preferred over the sulfonamide for this hypothetical target.

  • Modification of the Methyl Group: Introducing a hydroxyl group at the benzylic position (R2, HYPO-007) slightly improves activity over the parent compound (HYPO-003), potentially by forming an additional hydrogen bond. In contrast, a methoxy group (HYPO-008) is detrimental, possibly due to steric hindrance.

Experimental Protocols

General Kinase Inhibition Assay (e.g., Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a representative method for determining the inhibitory activity (IC50) of test compounds against a specific protein kinase.

1. Materials:

  • Kinase: Purified, recombinant target kinase.

  • Tracer: Fluorescently labeled kinase inhibitor (e.g., Alexa Fluor™ 647-labeled).

  • Antibody: Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Test Compounds: Serial dilutions of this compound analogs in DMSO.

  • 384-well microplate.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

2. Procedure:

  • Prepare a 2X solution of the kinase and Eu-anti-tag antibody in assay buffer.

  • Prepare a 2X solution of the fluorescently labeled tracer in assay buffer.

  • Dispense 0.5 µL of the serially diluted test compounds into the wells of the 384-well plate. Include controls with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Add 5 µL of the 2X kinase/antibody solution to each well.

  • Add 5 µL of the 2X tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

3. Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative kinase signaling pathway that could be targeted by aniline-based inhibitors and a general workflow for the discovery of such compounds.

Kinase_Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Inhibitor This compound Analog Inhibitor->Receptor_Tyrosine_Kinase Inhibits Cellular_Responses Cellular_Responses Downstream_Signaling->Cellular_Responses Leads to

Caption: A simplified receptor tyrosine kinase signaling pathway and its inhibition.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Scaffold_Selection Scaffold Selection (this compound) Analog_Design Analog Design (R-group variation) Synthesis Chemical Synthesis Analog_Design->Synthesis In_Vitro_Screening In Vitro Screening (Kinase Assays) Synthesis->In_Vitro_Screening SAR_Analysis SAR Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: General workflow for SAR-driven drug discovery.

References

In Vitro and In Vivo Comparative Efficacy of Binimetinib, a 2,6-Difluoroaniline-Containing MEK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical in vitro and in vivo performance of Binimetinib (Mektovi®), a selective MEK1/2 inhibitor featuring a 2,6-difluoroaniline core structure. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of Binimetinib and its standing relative to other MEK inhibitors.

Binimetinib is an oral, potent, and selective allosteric inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a common driver in various cancers, particularly those with BRAF and NRAS mutations.[1][3] By inhibiting MEK, Binimetinib prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that promotes cell proliferation and survival.[4][5]

Comparative In Vitro Activity

Binimetinib has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those harboring BRAF and NRAS mutations. The following table summarizes its half-maximal inhibitory concentration (IC50) in various cell lines compared to other MEK inhibitors.

Drug CandidateTargetCell LineCancer TypeMutationIC50 (nM)Reference
Binimetinib MEK1/2HT29Colorectal CancerBRAF V600E30 - 250[6]
Malme-3MMelanomaNRAS Q61K30 - 250[6]
SK-MEL-2MelanomaNRAS Q61R1000[7]
COLO205Colorectal CancerBRAF V600E30 - 250[6]
A375MelanomaBRAF V600E30 - 250[6]
Trametinib MEK1/2---0.7 (MEK1), 0.9 (MEK2)[8]
Cobimetinib MEK1---0.9[8]

Signaling Pathway Inhibition

Binimetinib's mechanism of action involves the direct inhibition of MEK1/2 within the MAPK/ERK signaling cascade. This leads to a reduction in the phosphorylation of ERK, a critical downstream effector.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Binimetinib Binimetinib Binimetinib->MEK1/2

Figure 1. Mechanism of action of Binimetinib in the MAPK/ERK signaling pathway.

Experimental Protocols: In Vitro Assays

Cell Viability (MTT Assay)

The anti-proliferative effects of Binimetinib are commonly assessed using the MTT assay.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of Binimetinib or a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

MTT_Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment MTT Incubation MTT Incubation Drug Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation Xenograft_Workflow Cell Culture Cell Culture Subcutaneous Injection Subcutaneous Injection Cell Culture->Subcutaneous Injection Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Drug Administration Drug Administration Randomization->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

References

Cross-Validation of Analytical Methods for 2,6-Difluoro-3-methylaniline Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Analytical Accuracy

The purity of 2,6-Difluoro-3-methylaniline, a key intermediate in pharmaceutical synthesis, is a critical determinant of final drug product quality, safety, and efficacy. Rigorous analytical testing is therefore essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity determination, alongside a framework for cross-validation to ensure data integrity across different analytical platforms.

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when compared with a second, distinct method.[1] This process is vital for confirming method robustness and ensuring inter-laboratory reproducibility, which are key for regulatory compliance and successful method transfer.[1][2]

Comparison of Analytical Techniques

The selection of an analytical technique for purity determination is governed by factors such as the analyte's physicochemical properties, potential impurities, and the specific requirements of the analysis, including sensitivity and throughput.[3]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.[3][4]Separation of volatile compounds followed by mass-based detection.[3]
Specificity High; capable of separating structurally similar impurities.[3][4]Very high; provides structural information for impurity identification.[4][5]
Sensitivity High (nanogram to picogram level).[3]Very high (picogram to femtogram level).[3]
Applicability Broad range of non-volatile and thermally labile compounds.[6]Suitable for volatile and thermally stable compounds; derivatization may be needed for some polar analytes.[3][6]
Sample Throughput Moderate.[3]Moderate to low, especially if derivatization is required.[3]
Cost (Instrument) Moderate to high.[3]High.[3]
Cost (Operational) Moderate (solvents, columns).[3]High (gases, columns, derivatizing agents).[3]

Experimental Protocols

A well-defined experimental protocol is crucial for a successful cross-validation study. The following outlines methodologies for an HPLC assay and a GC-MS analysis for this compound.

High-Performance Liquid Chromatography (HPLC) Purity Analysis

HPLC is a primary method for the purity determination of substituted anilines due to its high resolution and sensitivity.[4] A reverse-phase HPLC method using a C18 column is generally suitable for separating the main compound from its potential impurities.[4]

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size[4]

  • Mobile Phase: Acetonitrile and Water (Gradient elution)[4]

  • Gradient: Start with 30% Acetonitrile, ramp to 90% over 20 minutes[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV at 254 nm[4]

  • Injection Volume: 10 µL[7]

  • Column Temperature: 30 °C[4][7]

Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the initial mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working standard of 0.1 mg/mL.[4]

  • Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the initial mobile phase.[4]

Data Analysis:

Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Purity Analysis

GC-MS offers high specificity and is valuable for identifying and quantifying volatile impurities. For aniline derivatives, a mid-polarity column is often effective.

Chromatographic Conditions:

  • Technique: GC-capillary[8]

  • Column: Agilent FactorFour VF-1701ms, 0.25 mm x 30 m fused silica (df = 1.0 µm) or equivalent[8]

  • Carrier Gas: Nitrogen or Helium[8]

  • Injector: Split, 1 µL[8]

  • Injector Temperature: 250 °C[8]

  • Oven Temperature Program: 120 °C (hold 13 min) to 180 °C at 20 °C/min (hold 8 min)[8]

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)[8]

  • Detector Temperature: 300 °C[8]

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol, dichloromethane) at 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

Data Analysis:

Quantify the purity by comparing the peak area of the analyte to a calibration curve generated from the reference standards. For MS detection, use selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Cross-Validation Workflow

The cross-validation process involves comparing the results obtained from two distinct analytical methods to ensure their equivalence.[9]

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Comparison cluster_conclusion Conclusion HomogeneousSample Homogeneous Lot of This compound HPLC HPLC Analysis HomogeneousSample->HPLC GCMS GC-MS Analysis HomogeneousSample->GCMS PurityResultsHPLC Purity Results (HPLC) HPLC->PurityResultsHPLC PurityResultsGCMS Purity Results (GC-MS) GCMS->PurityResultsGCMS StatisticalAnalysis Statistical Analysis (e.g., t-test, F-test) PurityResultsHPLC->StatisticalAnalysis PurityResultsGCMS->StatisticalAnalysis AcceptanceCriteria Meet Acceptance Criteria? StatisticalAnalysis->AcceptanceCriteria MethodsEquivalent Methods are Equivalent AcceptanceCriteria->MethodsEquivalent Yes InvestigateDiscrepancy Investigate Discrepancy AcceptanceCriteria->InvestigateDiscrepancy No

Caption: Workflow for cross-validation of HPLC and GC-MS methods.

Conclusion

For the routine purity analysis of this compound, HPLC offers a robust and high-resolution method. GC-MS serves as an excellent confirmatory technique, providing valuable structural information about potential impurities. A thorough cross-validation, comparing the results from both methods, is essential to establish the reliability and interchangeability of the analytical procedures, thereby ensuring the consistent quality of this critical pharmaceutical intermediate.

References

Safety Operating Guide

Proper Disposal of 2,6-Difluoro-3-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,6-Difluoro-3-methylaniline and any contaminated materials must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The disposal protocol is based on the known hazards of halogenated anilines.

Hazard Profile and Safety Summary

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Due to the presence of fluorine, this compound is classified as a halogenated organic compound. Improper disposal of such compounds can lead to the formation of persistent and toxic byproducts in the environment.[7] The recommended disposal method for halogenated organic compounds is high-temperature incineration in a specially equipped facility.[7]

Quantitative Data Summary

The following table summarizes the available physical, chemical, and toxicological data for this compound. Much of this data is predicted, highlighting the need for cautious handling.

PropertyValueSource
Chemical Formula C₇H₇F₂N[1][4]
Molecular Weight 143.13 g/mol [1]
CAS Number 144851-63-8[1][2][3][4]
Appearance No data available
Boiling Point 170.9 ± 35.0 °C (Predicted)
Density 1.229 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in organic solvents
GHS Hazard Codes H302, H312, H315, H319, H332[1]

Experimental Protocols: Spill Clean-up

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation. For large spills, work under a chemical fume hood.[6]

  • Don Personal Protective Equipment (PPE): Before cleanup, ensure all personnel are wearing the appropriate PPE as detailed below.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or earth to contain the spill. Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Carefully collect the absorbent material and place it into a dedicated, labeled, and sealed container for hazardous waste.[6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the decontamination materials as hazardous waste.

  • Dispose of all Materials as Hazardous Waste: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations.

  • Waste Identification and Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be classified as hazardous waste.

  • Personal Protective Equipment (PPE): All personnel handling the waste must wear:

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection: A lab coat or chemical-resistant apron.

    • Respiratory Protection: Use in a well-ventilated area or under a fume hood. A respirator may be necessary for large quantities or in poorly ventilated areas.[6]

  • Waste Accumulation and Storage:

    • Container Selection: Use a dedicated, properly labeled, and chemically compatible container with a secure lid. The container must be in good condition and free from leaks.

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").

    • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

  • Final Disposal Procedure:

    • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

    • Incineration: The primary recommended disposal method is high-temperature incineration at a licensed facility. The incinerator should be equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts like nitrogen oxides and hydrogen fluoride.[7]

  • Empty Container Disposal:

    • Triple Rinsing: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).

    • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.

    • Container Disposal: After triple rinsing, the container can be disposed of as non-hazardous waste, but it is recommended to deface the label before disposal.

Mandatory Visualizations

DisposalWorkflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal WasteGen Waste Generation (this compound) WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) WasteGen->WearPPE CollectWaste Collect in a Labeled, Sealed Hazardous Waste Container WearPPE->CollectWaste StoreWaste Store in a Designated, Ventilated, and Secure Area CollectWaste->StoreWaste Segregate Segregate from Incompatible Materials StoreWaste->Segregate ContactEHS Contact EHS or Licensed Waste Disposal Contractor Segregate->ContactEHS ArrangePickup Arrange for Waste Pickup ContactEHS->ArrangePickup Incineration High-Temperature Incineration (with Afterburner and Scrubber) ArrangePickup->Incineration

Caption: Disposal workflow for this compound.

LogicalRelationships cluster_properties Chemical Properties cluster_hazards Associated Hazards cluster_procedures Disposal Procedures Halogenated Halogenated Compound Environmental Environmental Hazard Halogenated->Environmental Aniline Aniline Derivative Toxicity Toxicity (Oral, Dermal, Inhalation) Aniline->Toxicity HazardousWaste Treat as Hazardous Waste Toxicity->HazardousWaste Irritation Skin and Eye Irritation PPE Use Appropriate PPE Irritation->PPE Incineration High-Temperature Incineration Environmental->Incineration HazardousWaste->Incineration HazardousWaste->PPE

Caption: Relationship between properties, hazards, and disposal procedures.

References

Essential Safety and Logistics for Handling 2,6-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 2,6-Difluoro-3-methylaniline. The following procedures are designed to ensure safe operational handling and proper disposal of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements based on available data.[1]

GHS Hazard Statement Description
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[3]

Protection Type Specific Recommendations
Eye/Face Protection Chemical splash goggles are required.[4] In situations with a higher risk of splashing, a face shield should also be worn.[5] Eyewash stations must be readily accessible.[3][4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][4] A lab coat is required. For tasks with a higher risk of splashes or spills, chemical-resistant coveralls are recommended.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[3][4][6] A cartridge change-out schedule should be in place.[7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following experimental protocol is critical for the safe handling of this compound.

Preparation and Engineering Controls
  • Ensure a certified chemical fume hood is operational and has adequate airflow.[3]

  • Verify that an eyewash station and safety shower are unobstructed and functional.[3][4]

  • Prepare all necessary equipment (e.g., glassware, stir bars, reagents) and place them inside the fume hood before introducing the chemical.

  • Use spark-proof tools and explosion-proof equipment.[3][4][8]

Weighing and Transfer
  • Don all required PPE as specified in the table above.

  • Dispense and weigh the required amount of this compound within the chemical fume hood.

  • Use a spatula for solid transfers and ensure the container is sealed immediately after dispensing.

  • For liquid transfers, use appropriate volumetric glassware to minimize the risk of spills.

Dissolution and Reaction
  • Slowly add the this compound to the solvent in the reaction vessel with stirring to avoid splashing.

  • Maintain the reaction within the fume hood for the entire duration of the experiment.

  • Keep the container tightly closed when not in use.[3][4]

Post-Handling and Decontamination
  • Wipe down all surfaces within the fume hood that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol).

  • Thoroughly wash all glassware and equipment that was in contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused/Surplus Chemical Dispose of contents and container to an approved waste disposal plant.[3] Do not dispose of with household garbage or allow it to reach the sewage system.[9] Offer surplus and non-recyclable solutions to a licensed disposal company. This may involve incineration in a chemical incinerator with an afterburner and scrubber.[10]
Contaminated Labware/PPE All disposable items that have come into contact with this compound (e.g., gloves, wipes, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Empty Containers Empty containers may retain product residue and can be dangerous.[4] They should be handled as hazardous waste and disposed of accordingly. Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[4]
Spills In the event of a spill, evacuate the area and ensure adequate ventilation.[8] Remove all sources of ignition.[3][4][8] Absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.[3][6] Clean the spill area thoroughly. Avoid runoff into storm sewers and waterways.[4] For large spills, a vapor-suppressing foam may be used.[4]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_equipment Gather Equipment prep_ppe->prep_equipment weigh_transfer Weigh and Transfer in Fume Hood prep_equipment->weigh_transfer Proceed to Handling dissolve_react Dissolve and Conduct Reaction weigh_transfer->dissolve_react decontaminate Decontaminate Work Area and Equipment dissolve_react->decontaminate Proceed to Cleanup dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.